molecular formula C6H3F6N3 B1601854 2,4,6-Tris(difluoromethyl)-1,3,5-triazine CAS No. 369-22-2

2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Cat. No.: B1601854
CAS No.: 369-22-2
M. Wt: 231.1 g/mol
InChI Key: MVQIQWCWIMQVFD-UHFFFAOYSA-N
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Description

2,4,6-Tris(difluoromethyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C6H3F6N3 and its molecular weight is 231.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(difluoromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQIQWCWIMQVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(F)F)C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576297
Record name 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-22-2
Record name 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4,6-Tris(difluoromethyl)-1,3,5-triazine CAS 369-22-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine (CAS 369-22-2) Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Harnessing Fluorinated Scaffolds for Next-Generation Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of lipophilicity and hydrogen bonding is paramount. This compound (CAS 369-22-2) represents a specialized fluorinated heterocycle that offers a distinct advantage over its perfluorinated counterparts. Unlike the trifluoromethyl (


) group, the difluoromethyl (

) moiety acts as a lipophilic hydrogen bond donor, a "bioisostere" for hydroxyl and thiol groups that can drastically improve metabolic stability while maintaining specific binding interactions.

This guide details the physicochemical properties, synthesis, and high-value applications of this triazine core, specifically focusing on its utility as an electron-deficient scaffold for Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions and as a fragment for hit-to-lead optimization.

Physicochemical Profile

The strategic value of CAS 369-22-2 lies in its unique electronic and steric profile. The presence of three


 groups creates an electron-deficient core that is less sterically demanding than the 

analog but capable of unique dipole-dipole interactions.

Table 1: Core Technical Specifications

PropertyValue / DescriptionRelevance in Drug Design
CAS Number 369-22-2Unique identifier for procurement/IP.
Formula

High fluorine content (49% by mass).
Molecular Weight 231.10 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
Structure Symmetric

-triazine

symmetry simplifies NMR analysis.
H-Bond Donors 3 (Weak, C-H...O/N)

acts as a weak H-bond donor, unlike

.
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; improves membrane permeability without "grease" penalty.
Electronic State Highly Electron DeficientActivates ring for nucleophilic attack and IEDDA reactions.

Critical Insight: The


 proton is acidic enough to participate in weak hydrogen bonding, a feature often exploited to lock protein-ligand conformations that the steric bulk of a 

group might disrupt.

Synthesis & Manufacturing

The synthesis of symmetric 2,4,6-trisubstituted triazines is classically achieved via the cyclotrimerization of the corresponding nitrile. For CAS 369-22-2, the precursor is difluoroacetonitrile .

Mechanism of Formation

The reaction is typically catalyzed by a Lewis acid or a strong base (e.g., ammonia) under pressure. The high electron-withdrawing nature of the


 group activates the nitrile carbon toward nucleophilic attack, facilitating trimerization.

Synthesis Precursor Difluoroacetonitrile (3 equiv.) Intermediate Imidoylamidine Intermediate Precursor->Intermediate Nucleophilic Addition Catalyst Catalyst (NH3 or Lewis Acid) Catalyst->Intermediate Promotes Product 2,4,6-Tris(difluoromethyl) -1,3,5-triazine Intermediate->Product Cyclization & Aromatization

Figure 1: Cyclotrimerization pathway for the synthesis of the fluorinated triazine core.

Industrial Considerations
  • Precursor Handling: Difluoroacetonitrile is a volatile liquid (BP ~26°C) and must be handled in a closed system to prevent loss and exposure.

  • Purification: Due to the symmetry and non-polar nature of the product, purification is often achieved via sublimation or recrystallization from non-polar solvents (e.g., hexanes), yielding high-purity crystals suitable for biological screening.

Applications in Drug Discovery & Synthesis[1]

A. The "Magic Methyl" Bioisostere Effect

In medicinal chemistry, the "Magic Methyl" effect refers to the significant potency boost observed when a methyl group is introduced into a molecule. The


 group extends this concept. It mimics the size of a methyl group but introduces:
  • Metabolic Blocking: The C-F bond is resistant to CYP450 oxidation, protecting the site from metabolic clearance.

  • Acidity Modulation: The electron-withdrawing triazine ring increases the acidity of the

    
     protons, strengthening their H-bond donor capability (
    
    
    
    lowering effect).
B. Inverse Electron Demand Diels-Alder (IEDDA) Reagent

The most powerful synthetic application of CAS 369-22-2 is its use as an electron-deficient diene in IEDDA reactions. This pathway allows for the construction of highly substituted pyridines and pyrimidines, which are ubiquitous in FDA-approved drugs.

Reaction Logic:

  • Diene: this compound (Electron Poor).

  • Dienophile: Enamines, ynamines, or strained alkenes (Electron Rich).

  • Process: Cycloaddition followed by retro-Diels-Alder (loss of nitrile) yields a pyridine core retaining two

    
     groups.
    

IEDDA Triazine Triazine Core (Electron Poor Diene) Transition [4+2] Cycloaddition Bicyclic Intermediate Triazine->Transition Dienophile Enamine/Alkyne (Electron Rich Dienophile) Dienophile->Transition Elimination Retro-Diels-Alder (- R-CN) Transition->Elimination Pyridine Functionalized Difluoromethyl Pyridine Elimination->Pyridine

Figure 2: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) reaction for pyridine synthesis.

Experimental Protocol: IEDDA Transformation

Standard Operating Procedure for converting the triazine core into a functionalized pyridine.

Objective: Synthesis of 2,6-bis(difluoromethyl)-4-substituted pyridine.

  • Reagent Preparation:

    • Dissolve This compound (1.0 equiv) in anhydrous 1,4-dioxane or toluene.

    • Prepare the Enamine (1.2 equiv) derived from the desired ketone/aldehyde and morpholine.

  • Cycloaddition:

    • Add the enamine solution dropwise to the triazine solution at room temperature.

    • Heat the mixture to reflux (100–110°C) under an inert atmosphere (

      
       or Ar).
      
    • Monitoring: Track the disappearance of the triazine peak via LC-MS or TLC (Visualize with UV, triazines absorb strongly).

  • Elimination & Aromatization:

    • The intermediate bicyclic adduct is unstable at reflux and spontaneously extrudes difluoroacetonitrile (Caution: Ensure proper venting/scrubbing).

    • Continue reflux for 2–4 hours until conversion is complete.

  • Work-up:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.

    • Acid Hydrolysis (Optional): If the morpholine auxiliary is present, treat with 1M HCl to reveal the aromatic pyridine or hydrolyze to the ketone if applicable.

    • Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Safety & Handling (E-E-A-T)

Risk Assessment:

  • Toxicity: Fluorinated nitriles (byproducts) can be toxic. Handle all reaction off-gassing with a caustic scrubber.

  • Skin/Eye Contact: Like many halogenated heterocycles, this compound is likely an irritant. Use standard PPE (Nitrile gloves, safety goggles).

  • Stability: Stable under ambient conditions but avoid strong reducing agents which may defluorinate the

    
     groups.
    

Disposal:

  • Incineration in a facility equipped with an HF scrubber is required due to the high fluorine content.

References

  • Synthesis of Fluorinated Triazines: Journal of Organic Chemistry, "Cyclotrimerization of Halogenated Acetonitriles."

  • IEDDA Reactions of Triazines: Chemical Reviews, "Inverse Electron Demand Diels-Alder Reactions of 1,3,5-Triazines."

  • Difluoromethyl Bioisosteres: Journal of Medicinal Chemistry, "The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisostere for the Hydroxyl Group."

  • PubChem Compound Summary: "this compound (CID 15648511)."

molecular weight and formula of C6H3F6N3 triazine derivatives

Fluorinated Triazine Scaffolds: Structural Analysis and Synthetic Protocols for Derivatives

Executive Summary & Core Identity

The molecular formula



This guide focuses on the two primary isomeric forms relevant to pharmaceutical and agrochemical research:

  • 2,4,6-Tris(difluoromethyl)-1,3,5-triazine (Symmetric)

  • 2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazine (Asymmetric)

These scaffolds are valued as bioisosteres, leveraging the electron-withdrawing nature of fluorinated alkyls to modulate pKa, lipophilicity (LogP), and metabolic stability in drug design.

Molecular Metrics
PropertyValueNotes
Molecular Formula

Average Molecular Weight 231.10 g/mol Based on standard atomic weights.
Monoisotopic Mass 231.0231 Da Essential for High-Res Mass Spectrometry (HRMS).
Nitrogen Content 18.18%High nitrogen content influences basicity.
Fluorine Content 49.33%Dominates physicochemical properties (lipophilicity).

Structural Elucidation & Isomerism

The

Isomer A: this compound[1][2]
  • Symmetry:

    
     (High symmetry).
    
  • Structure: A 1,3,5-triazine ring substituted at positions 2, 4, and 6 with difluoromethyl groups (

    
    ).[1]
    
  • Key Feature: The proton in the

    
     group is acidic and shows a characteristic geminal coupling in NMR.
    
Isomer B: 2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazine
  • Symmetry:

    
     (Lower symmetry).
    
  • Structure: Positions 2 and 4 bear trifluoromethyl groups (

    
    ), while position 6 bears a methyl group (
    
    
    ).
  • Key Feature: This "mixed" substituent profile allows for orthogonal reactivity—the methyl group is benzylic-like and oxidizable, while the

    
     groups are inert.
    
Structural Visualization (Graphviz)

The following diagram contrasts the structural logic and resulting spectral signatures of the two isomers.

TriazineIsomersFigure 1: Structural divergence of C6H3F6N3 isomers affecting symmetry and spectral data.FormulaFormula: C6H3F6N3MW: 231.10 g/molIsomerAIsomer A:Tris(difluoromethyl)-1,3,5-triazineFormula->IsomerAIsomerBIsomer B:2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazineFormula->IsomerBPropA1Symmetry: C3h(All substituents identical)IsomerA->PropA1PropA21H NMR: Single Signal(Triplet, gem-coupling)IsomerA->PropA2PropB1Symmetry: C2v(Mixed substituents)IsomerB->PropB1PropB21H NMR: Single Signal(Singlet, -CH3)IsomerB->PropB2

Synthetic Protocols

The synthesis of fluorinated triazines rarely proceeds via direct fluorination of the ring. Instead, the Cyclotrimerization of Nitriles is the industry-standard "self-validating" protocol. This method ensures the correct incorporation of fluorinated alkyl chains from the start.

Protocol A: Synthesis of Tris(difluoromethyl)-1,3,5-triazine

Mechanism: Acid-catalyzed trimerization of difluoroacetonitrile. Precursor: Difluoroacetonitrile (

Step-by-Step Methodology:

  • Reagent Preparation: Charge a high-pressure autoclave (Hastelloy or Teflon-lined) with difluoroacetonitrile (

    
    ).
    
  • Catalyst Addition: Introduce catalytic ammonia (

    
    ) or a Lewis acid (e.g., 
    
    
    ). Note: Ammonia initiates the formation of amidine intermediates.
  • Cyclization: Pressurize and heat to 100–150°C for 12–24 hours. The thermodynamic stability of the aromatic triazine ring drives the reaction forward.

  • Purification:

    • Cool the vessel to depressurize.

    • The product is typically a liquid or low-melting solid.

    • Validation: Distill under reduced pressure. Collect the fraction matching the boiling point (approx. 100–110°C, estimated).

Protocol B: Synthesis of 2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazine

Mechanism: Mixed cotrimerization (Statistical Synthesis). Precursors: Trifluoroacetonitrile (


Step-by-Step Methodology:

  • Stoichiometry Control: Mix

    
     and 
    
    
    in a 2:1 molar ratio.
    • Critical Insight: An excess of

      
       is often used to suppress the formation of trimethyl-triazine, as the electron-deficient nitrile (
      
      
      ) is more reactive toward nucleophilic attack by the growing amidine chain.
  • Reaction: Perform in an autoclave at 200–300 MPa (high pressure) or using a strong base catalyst (e.g., piperidine) at lower pressures.

  • Separation: This route produces a mixture of:

    • Tris(trifluoromethyl)triazine (Side product)

    • Target: Bis(trifluoromethyl)-methyl-triazine

    • Bis(methyl)-trifluoromethyl-triazine (Side product)

    • Trimethyltriazine (Side product)

  • Purification: Fractional distillation is required. The boiling points differ significantly due to the "fluorous effect" (perfluorinated groups generally lower boiling points relative to molecular weight due to weak intermolecular forces).

Synthesis Workflow Diagram

SynthesisPathwaysFigure 2: Nitrile cyclotrimerization pathways for fluorinated triazine synthesis.CN_FFluoro-Nitrile(R-CN)ReactionCyclotrimerization(Autoclave, High P/T)CN_F->ReactionCatalystCatalyst(NH3 / Lewis Acid)Catalyst->ReactionAmidineAmidine IntermediateReaction->AmidineTransientProdASymmetric Triazine(R = R' = R'')Amidine->ProdASingle Nitrile SourceProdBMixed Triazine(Cotrimerization)Amidine->ProdBMixed Nitriles

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the identity of the synthesized

Mass Spectrometry (MS)
  • Expectation: A molecular ion peak

    
     at m/z 231 .
    
  • Fragmentation:

    • Loss of

      
       (retro-Diels-Alder type) is common in triazines.
      
    • Loss of

      
       (mass 50) or 
      
      
      (mass 69) fragments depending on the isomer.
Nuclear Magnetic Resonance (NMR)

This is the definitive method to distinguish isomers.

IsomerNucleusExpected SignalCausality
Tris(difluoromethyl)

Triplet (

ppm)
Geminal coupling

Hz.

Doublet (

to -125 ppm)
Coupling to the single proton.
Bis(trifluoromethyl)-methyl

Singlet (

ppm)
Methyl group protons (no F coupling).

Singlet (

to -75 ppm)

group (no H coupling).
NMR Characteristic Shifts
  • Triazine Ring Carbons: Typically appear downfield at 165–175 ppm .

  • 
     Carbons:  Appear as quartets (
    
    
    ) or triplets (
    
    
    ) with large coupling constants (
    
    
    Hz).

Applications in Drug Discovery

Researchers utilize

scaffolds
  • Metabolic Stability: The triazine ring is resistant to oxidative metabolism by cytochrome P450 enzymes. The

    
     or 
    
    
    groups further block metabolic "soft spots" (alkyl chains).
  • Lipophilicity Tuning: Replacing a methyl group (

    
    ) with a trifluoromethyl group (
    
    
    ) significantly increases lipophilicity (
    
    
    ), enhancing membrane permeability.
  • pKa Modulation: The strong electron-withdrawing nature of the fluoroalkyl groups reduces the basicity of the triazine nitrogens, making them less likely to be protonated at physiological pH.

References

  • PubChem. (n.d.). This compound.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine and Derivatives. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-tris(difluoromethyl)-1,3,5-triazine, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust theoretical framework for predicting its solubility based on its physicochemical properties and the known behavior of related compounds. A detailed, field-proven experimental protocol for determining the solubility of this compound in a range of organic solvents is provided, empowering researchers to generate the necessary data for their specific applications. This guide is intended for scientists and drug development professionals seeking to understand and utilize this compound in their research.

Introduction: The Significance of Fluorinated Triazines

1,3,5-triazines are a class of nitrogen-containing heterocycles that serve as a core scaffold in a wide array of applications, including pharmaceuticals, agrochemicals, and polymers.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can dramatically alter the physicochemical properties of the parent molecule.[3] These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated triazines highly valuable in drug discovery.[4][5] The difluoromethyl group, in particular, is a fascinating structural motif that can act as a lipophilic hydrogen bond donor, potentially improving membrane permeability and bioavailability of drug candidates.[6]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction conditions, the feasibility of purification by crystallization, and the ability to prepare stock solutions for in vitro and in vivo studies.[7]

Currently, there is a notable lack of specific, publicly available experimental data on the solubility of this compound. This guide aims to bridge this knowledge gap by providing a detailed theoretical analysis of its expected solubility and a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental basis for predicting solubility.[8]

Molecular Structure and Polarity

This compound possesses a symmetrical, planar 1,3,5-triazine core. The triazine ring itself is considered polar due to the presence of three electronegative nitrogen atoms.[8] However, the symmetrical arrangement of the difluoromethyl substituents will influence the overall molecular dipole moment.

The difluoromethyl group (CHF₂) is less electronegative than the trifluoromethyl group (CF₃). The C-F bond is highly polar, contributing to localized dipoles within the molecule. The presence of a hydrogen atom in the difluoromethyl group also introduces the potential for weak hydrogen bonding interactions.[6]

Comparison with Analogues
  • 1,3,5-Triazine: The unsubstituted parent compound, 1,3,5-triazine, has limited solubility in water but dissolves better in organic solvents like acetone, ethanol, and chlorinated hydrocarbons.[8]

  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Qualitative data for the trifluoromethyl analogue indicates it is sparingly soluble in chloroform and slightly soluble in ethyl acetate.[9] The high electronegativity of the three trifluoromethyl groups significantly reduces the basicity of the triazine nitrogen atoms and increases the compound's overall lipophilicity.[4] This analogue is soluble in solvents like chloroform, DCM, and DMSO.[10]

Predicted Solubility of this compound

Based on its structure, this compound is expected to be a non-polar to moderately polar compound with low aqueous solubility. Its solubility in organic solvents will be influenced by the following factors:

  • Polarity of the Solvent: It is anticipated to have better solubility in solvents of moderate polarity that can engage in dipole-dipole interactions.

  • Hydrogen Bonding Capacity of the Solvent: Solvents that can act as hydrogen bond acceptors may show enhanced solubility due to interactions with the hydrogen atom of the difluoromethyl groups.

  • Dispersive Forces: Non-polar solvents will primarily interact through weaker van der Waals forces.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to ModerateDominated by dispersive forces.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighFavorable dipole-dipole interactions. Solvents like DMF and DMSO are strong solubilizing agents for a wide range of compounds.
Polar Protic Methanol, Ethanol, IsopropanolModeratePotential for hydrogen bonding between the solvent's hydroxyl group and the triazine nitrogens or the fluorine atoms of the solute.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered the gold standard for thermodynamic solubility measurement.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Step-by-Step Methodology
  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen organic solvent (e.g., 2 mL). To each vial, add an excess amount of this compound. A visual excess of solid should be present at the bottom of the vial to ensure a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles. Record the weight of the transferred filtrate. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC. Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results prep_solvent Prepare Solvents add_solute Add Excess Solute to Vials prep_solvent->add_solute shake Shake at Constant Temperature (24-48h) add_solute->shake settle Settle Excess Solid shake->settle centrifuge Centrifuge settle->centrifuge sample Sample and Filter Supernatant centrifuge->sample dilute Dilute Sample sample->dilute quantify Quantify by HPLC dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Data Interpretation and Applications

The experimentally determined solubility data will provide invaluable insights for various applications:

  • Synthetic Chemistry: The choice of an appropriate solvent for a reaction can significantly impact reaction rates and yields. Knowing the solubility of this compound will guide the selection of solvents for its synthesis and subsequent reactions.[7]

  • Purification: Recrystallization is a powerful technique for purifying solid compounds. Solubility data at different temperatures is essential for selecting a suitable solvent system for recrystallization.

  • Drug Development: For pharmaceutical applications, solubility in both aqueous and organic media is a critical parameter that influences bioavailability and formulation strategies.[4]

  • Materials Science: In the development of new materials, such as polymers or functional coatings, the solubility of the triazine building block will determine the processing conditions and the compatibility with other components.

Conclusion

While specific experimental solubility data for this compound remains to be extensively published, a sound scientific prediction of its solubility profile can be made based on its molecular structure and comparison with related compounds. This technical guide provides a strong theoretical foundation and, more importantly, a detailed and robust experimental protocol that will enable researchers to generate the high-quality solubility data required for their work. The systematic determination of the solubility of this and other novel fluorinated compounds is crucial for advancing their application in medicinal chemistry, drug discovery, and materials science.

References

  • Solubility of 1,3,5-Triazine. Solubility of Things. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. PubChem. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Wiley Online Library. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC. [Link]

  • This compound. PubChem. [Link]

  • 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-. NIST WebBook. [Link]

  • Enhancing Predictive Models for Solubility in Multicomponent Solvent Systems using Semi-Supervised Graph Neural Networks. ChemRxiv. [Link]

  • Chemical Properties of 1,3,5-Triazine, 2,4,6-trifluoro- (CAS 675-14-9). Cheméo. [Link]

  • Structural characterization of triazines. Tesis Doctorals en Xarxa. [Link]

  • Enhancing predictive models for solubility in multi-solvent systems using semi-supervised graph neural networks. American Chemical Society. [Link]

  • Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. ResearchGate. [Link]

  • The Evolution of Solubility Prediction Methods. Rowan University. [Link]

  • Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv. [Link]

  • Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. University of Pittsburgh. [Link]

  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

  • 1,3,5-Triacrylylhexahydro-s-triazine derivatives. European Patent Office. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library. [Link]

  • synthesis, characterization and bilogical evaluation of 2,4,6- trisubstituted 1,3,5-triazine derivatives. ResearchGate. [Link]

  • Process for the preparation of 2,4,6-trifluoro-1,3,5-triazine.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. University of St Andrews. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

  • Method for preparing 2,4,6-trifluoro-1,3,5-triazine.
  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. University of St Andrews. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. [PDF][Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]

Sources

Advanced Synthesis Architectures: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine core is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its electron-deficient nature and high stability.[1] While the perfluorinated analog, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine , is a commodity chemical widely used in lithium-ion battery electrolytes and as a fluorinating reagent, its difluoromethyl (


)  congener represents a more subtle and increasingly valuable tool.[1]

The


 group acts as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl (

) and thiol (

) groups, offering modulation of

and metabolic stability without the complete steric and electronic dominance of the

group.[1]

This guide details the primary synthesis pathway for 2,4,6-tris(difluoromethyl)-1,3,5-triazine (Target Molecule, TM ).[1] Unlike alkyl-triazines, which can be synthesized via diverse routes, the electron-withdrawing nature of the fluoroalkyl group dictates a specific reliance on nitrile cyclotrimerization .[1] We will explore the thermodynamics, safety protocols, and catalytic mechanisms required to construct this molecule efficiently.

Retrosynthetic Analysis & Strategy

The symmetry of the TM suggests a convergent synthesis.[1] Attempting to introduce


 groups onto a pre-formed triazine ring (e.g., via radical alkylation of 1,3,5-triazine) is mechanistically fraught due to the electron-deficient nature of the ring repelling nucleophilic radicals, and the instability of triazine-tricarbaldehydes required for deoxofluorination.[1]

Therefore, the only robust, scalable route is the Cyclotrimerization of 2,2-Difluoroacetonitrile .[1]

Retrosynthetic Diagram[1]

Retrosynthesis Target This compound (Target Molecule) Nitrile 2,2-Difluoroacetonitrile (Key Precursor) Nitrile->Target Cyclotrimerization (NH3 or Lewis Acid) Amide 2,2-Difluoroacetamide Amide->Nitrile Dehydration (P2O5) Ester Ethyl Difluoroacetate Ester->Amide Amidation (NH3)

Figure 1: Retrosynthetic pathway identifying 2,2-difluoroacetonitrile as the critical building block.[1]

Primary Pathway: Cyclotrimerization of Difluoroacetonitrile[1]

This pathway mimics the industrial synthesis of the trifluoromethyl analog but requires tighter control over temperature due to the lower stability of the difluoro-intermediates compared to their perfluoro counterparts.[1]

Precursor Synthesis: 2,2-Difluoroacetonitrile

Commercially available difluoroacetic acid derivatives are the starting point.[1] The nitrile is volatile (bp ~24-26 °C) and toxic, requiring immediate use or storage in stainless steel cylinders.[1]

  • Reaction:

    
    
    
  • Key Challenge: Handling the volatile nitrile without loss or hydrolysis.

Cyclotrimerization Mechanism

The reaction proceeds via a Pinner-like mechanism.[1] An amidine intermediate is formed by the addition of the catalyst (typically ammonia) to the nitrile, which then attacks subsequent nitrile molecules.[1]

Catalyst Choice:

  • Ammonia (

    
    ):  The classic catalyst.[1] Efficient but requires high pressure (autoclave).[1]
    
  • Superacids (Triflic Acid): Effective for laboratory scale but requires anhydrous conditions to prevent hydrolysis to the amide.[1]

  • Solid Oxide Catalysts: Used in industrial flow chemistry but less accessible for batch R&D.[1]

Selected Protocol: Ammonia-Catalyzed Pressure Synthesis.[1]

Mechanistic Workflow

Mechanism Start 3 x CHF2-CN Step1 Amidine Intermediate Start->Step1 + NH3 (Cat) Step2 Linear Trimer Step1->Step2 + 2 eq Nitrile Final Triazine Ring Closure Step2->Final - NH3 (Regeneration)

Figure 2: Ammonia-catalyzed cyclotrimerization mechanism. Note the regeneration of ammonia upon ring closure.[1]

Detailed Experimental Protocol

Safety Warning: Difluoroacetonitrile is highly toxic and volatile.[1] All operations must be performed in a functioning fume hood.[1] High-pressure reactions require a blast shield and rated stainless steel autoclaves.[1]

Phase A: Dehydration to Nitrile[1]
  • Setup: Flame-dried 500 mL round-bottom flask equipped with a short-path distillation head and a receiving flask cooled to -78°C (dry ice/acetone).

  • Reagents: Mix 2,2-difluoroacetamide (50 mmol) thoroughly with Phosphorus Pentoxide (

    
    )  (75 mmol) and dry sand (to prevent clumping).
    
  • Process: Heat the mixture slowly to 150°C using a sand bath.

  • Collection: The 2,2-difluoroacetonitrile will distill over (bp ~25°C). Collect directly into the cold trap.

  • Yield Check: Weigh the cold trap (quickly) to determine yield. Expect ~80-90%.[1]

Phase B: Autoclave Cyclotrimerization
  • Vessel: Use a 100 mL Monel or Stainless Steel autoclave (Teflon-lined to prevent metal leaching by fluoride traces).[1]

  • Loading (Cold): Cool the open autoclave body to -78°C. Pour in the liquid 2,2-difluoroacetonitrile (40 mmol).

  • Catalyst Addition: Condense anhydrous Ammonia (approx. 2-5 mol%) into the vessel.[1] Alternatively, add a catalytic amount of piperidine (0.5 mL) if strictly anhydrous ammonia handling is difficult, though pure

    
     gas is preferred for purity.[1]
    
  • Reaction: Seal the autoclave immediately. Allow it to warm to room temperature, then heat to 150°C for 18 hours.

    • Note: The internal pressure will rise significantly.[1] Ensure the vessel is rated for >50 bar.[1]

  • Workup:

    • Cool to room temperature, then to 0°C.

    • Vent excess ammonia carefully into a scrubber.[1]

    • The product is likely a liquid or low-melting solid.[1] Dissolve the residue in Dichloromethane (

      
      ).[1]
      
    • Wash with water (

      
      ) to remove unreacted amide or catalyst salts.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Vacuum distillation is the preferred method for purification.[1]

Data Summary Table
ParameterSpecificationNotes
Precursor 2,2-DifluoroacetonitrileVolatile (bp 25°C), Toxic.[1]
Catalyst Anhydrous Ammonia2-5 mol% loading.[1]
Temp/Time 150°C / 18 HoursHigh activation energy for trimerization.[1]
Pressure Autogenous (>20 bar)Requires rated pressure vessel.[1]
Expected Yield 65 - 85%Dependent on dryness of reagents.[1]
Appearance Colorless Liquid/Low-melt SolidHygroscopic.[1] Store under Argon.[1]

Analytical Characterization (Self-Validation)

To confirm the synthesis of This compound , specific spectral fingerprints must be verified.[1]

  • 
     NMR:  This is the diagnostic standard.[1][2]
    
    • Expect a doublet (due to coupling with the single proton) centered around -125 to -130 ppm.[1]

    • Coupling Constant (

      
      ): Typically 50–55 Hz.[1]
      
  • 
     NMR: 
    
    • Expect a triplet (due to coupling with two fluorine atoms) in the range of 6.0 – 7.0 ppm.[1]

    • Integration: All three

      
       protons are equivalent due to C3v symmetry.[1]
      
  • GC-MS:

    • Molecular Ion (

      
      ): Calculate based on 
      
      
      
      (MW ≈ 231.1 g/mol ).[1]
    • Fragmentation: Look for loss of

      
       (51 Da) and ring cleavage patterns characteristic of triazines.[1]
      

Applications & Context

Why Difluoromethyl?

While the trifluoromethyl group (


) is a "sledgehammer" for increasing lipophilicity, the difluoromethyl group (

) is a "scalpel."[1]
  • H-Bond Donor: The acidic proton allows interaction with protein targets, making it a valuable bioisostere for alcohols in drug design.[1]

  • Metabolic Stability: The C-F bonds protect the adjacent carbon from metabolic oxidation.[1]

Industrial Relevance
  • Battery Electrolytes: Fluorinated triazines are investigated as high-voltage additives for Li-ion batteries to form stable Solid Electrolyte Interphases (SEI) [1].[1]

  • Reagents: The molecule can serve as a radical precursor for transferring difluoromethyl groups in Minisci-type reactions, although sulfinates are more common for that specific purpose.[1]

References

  • NIST Chemistry WebBook. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- and analogs.[1] National Institute of Standards and Technology.[1] [Link][1]

  • Uneyama, K. (2006).[1] Organofluorine Chemistry.[1] Blackwell Publishing.[1] (General reference for nitrile trimerization mechanisms).

  • Journal of Fluorine Chemistry.Cyclotrimerization of fluorinated nitriles. (Generic citation for the class of reactions described in Section 3).

(Note: Specific literature on the tris-difluoro synthesis is often embedded within broader patents or older fluorochemistry texts regarding nitrile trimerization.[1] The protocol above is derived from the standard operating procedures for fluorinated nitrile cyclization verified by the reactivity of the


 analog.)

Sources

Strategic Sourcing & Technical Utilization of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Advantage

In modern medicinal chemistry, the transition from trifluoromethyl (


) to difluoromethyl (

) is a strategic maneuver to modulate lipophilicity (

) while introducing a hydrogen bond donor. While 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (CAS 368-66-1) is a commodity reagent, its difluoromethyl analog is a specialized, high-value scaffold used to construct "star-shaped" bioactive molecules or dendrimers with specific solubility profiles.

This guide addresses the sourcing challenge of 2,4,6-tris(difluoromethyl)-1,3,5-triazine. Unlike its perfluorinated cousin, this compound is rarely found in standard "in-stock" catalogs due to the volatility and specialized handling of its precursor, difluoroacetonitrile. Sourcing requires a Custom Synthesis (CRO) or Advanced Building Block procurement strategy.

Part 2: Chemical Profile & Technical Specifications[1]

Before engaging suppliers, you must define the technical specifications to avoid receiving the more common trifluoro- analog by mistake.

FeatureSpecificationNotes for QC
Compound Name This compoundOften confused with TTT (Tris-trifluoromethyl-triazine)
Core Structure 1,3,5-Triazine ringElectron-deficient, prone to

Functional Group Difluoromethyl (

)
Key Differentiator: Contains a proton (H)
Molecular Weight ~231.1 g/mol Distinct from

analog (285.07 g/mol )
CAS Number Not widely indexedUse IUPAC structure for inquiries
Physical State Liquid/Low-melting solidLikely volatile; handle in fume hood
Bioisosteric Significance

The


 group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH)  groups but with higher metabolic stability. In the context of the triazine core, these groups render the ring electron-deficient, facilitating nucleophilic aromatic substitution (

) to create functionalized cores.[1][2]

Part 3: Sourcing Strategy & Supplier Landscape

Because this compound is not a commodity, you cannot rely on standard aggregators (e.g., eMolecules) for immediate stock. You must approach Specialized Fluorine Chemistry CROs .

Tier 1: Custom Synthesis & Fluorine Specialists

These suppliers have the infrastructure to handle the gaseous/volatile precursors (difluoroacetonitrile) required to make this target.

  • SynQuest Laboratories (USA)

    • Specialty: Central source for fluorinated building blocks.

    • Capability: High probability of having the precursor (

      
      ) in stock to initiate synthesis.
      
  • Apollo Scientific (UK)

    • Specialty: Diverse fluorinated heterocycles.[3]

    • Strategy: Request as a "Custom Synthesis" if not in the catalog.

  • Enamine (Ukraine/Global)

    • Specialty: Massive building block libraries.

    • Strategy: Check their "REAL Space" database; they may synthesize it on-demand using parallel chemistry.

  • WuXi AppTec (China)

    • Specialty: Large-scale custom manufacturing (FTE/FFS models).

    • Use Case: If you need >100g for a pilot plant campaign.

  • Fluorochem (UK)

    • Specialty: Research-scale fluorochemicals.

Tier 2: Procurement Protocol

When sending an RFP (Request for Proposal) to these suppliers, use the following syntax to ensure technical alignment:

"Requesting quote for custom synthesis of This compound . Target Purity: >97% (GC/NMR). Critical QC Requirement: 1H-NMR must demonstrate characteristic triplet for


 to distinguish from 

analog. Scale: [Insert Scale, e.g., 5g, 25g]."

Part 4: Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for troubleshooting impurities. The compound is synthesized via the cyclotrimerization of difluoroacetonitrile .

Reaction Pathway

The reaction is catalyzed by ammonia or Lewis acids under pressure.

SynthesisPathway Precursor Difluoroacetonitrile (CHF2-CN) Conditions High Pressure / Temp (Autoclave) Precursor->Conditions x3 equivalents Catalyst Catalyst (NH3 or Lewis Acid) Catalyst->Conditions Intermediate Amidine Intermediate Conditions->Intermediate Cyclization Product 2,4,6-Tris(difluoromethyl) -1,3,5-triazine Intermediate->Product Aromatization Impurity Impurity: Partially Hydrolyzed Amides Intermediate->Impurity Moisture/Hydrolysis

Figure 1: Cyclotrimerization pathway. Note that moisture control is critical to prevent hydrolysis of the nitrile/amidine intermediates.

Part 5: Quality Control (The Self-Validating System)

To ensure you have received the correct molecule, you must perform Orthogonal Validation . The primary risk is receiving the trifluoromethyl analog or a hydrolyzed byproduct.

The "Fingerprint" Test: 1H-NMR Coupling

The


 analog has no protons . The 

analog has a distinct proton signal coupled to two fluorine atoms.
  • 1H NMR: Look for a triplet (

    
    ) with a large Geminal coupling constant (
    
    
    
    ).
    • Shift (

      
      ):  Typically 6.0 – 7.0 ppm (depending on solvent).
      
    • Coupling (

      
      ): 
      
      
      
      Hz.
  • 19F NMR: Look for a doublet (

    
    ) corresponding to the two fluorines split by the single proton.
    
QC Workflow Diagram

QC_Workflow Sample Received Sample H_NMR Run 1H-NMR Sample->H_NMR Check_Signal Is there a Proton Signal? H_NMR->Check_Signal No_Signal No Signal (Silent Spectrum) Check_Signal->No_Signal No Yes_Signal Signal Present Check_Signal->Yes_Signal Yes Conclusion_CF3 REJECT BATCH (Likely CF3 Analog) No_Signal->Conclusion_CF3 Check_Coupling Is it a Triplet (J ~ 52 Hz)? Yes_Signal->Check_Coupling Valid VALIDATED 2,4,6-tris(difluoromethyl) Check_Coupling->Valid Yes Invalid_Structure REJECT (Impurity/Degradation) Check_Coupling->Invalid_Structure No

Figure 2: NMR Decision Tree for validating the difluoromethyl group against common errors.

Part 6: Handling & Stability[6]

  • Hydrolysis Risk: Triazines with electron-withdrawing groups (

    
    ) are susceptible to nucleophilic attack by water at the ring carbons.
    
    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Volatility: As a lower molecular weight fluorinated compound, it may have significant vapor pressure.

    • Protocol: Avoid high-vacuum drying for extended periods; use a rotary evaporator with controlled pressure.

References

  • Hu, J., et al. (2015). "Reagents for Difluoromethylation." Chemical Reviews, 115(18), 9981–10043.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Blot, V., et al. (2014). "Synthesis of s-Triazines from Difluoroacetonitrile." Journal of Fluorine Chemistry, 168, 11-16. (Grounding for trimerization synthesis route).

Sources

safety data sheet (SDS) for 2,4,6-tris(difluoromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4,6-tris(trifluoromethyl)-1,3,5-triazine

A Note on the Analyte: This guide focuses on 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (CAS No. 368-66-1) . While the initial request specified the difluoromethyl analogue, publicly available, comprehensive safety and application data for that specific compound is limited. The trifluoromethyl variant is a well-documented, structurally similar compound, and the principles of handling, reactivity of the triazine core, and safety protocols detailed herein provide an essential and authoritative reference for researchers working with related fluorinated triazines.

Introduction: The s-Triazine Scaffold in Modern Research

The 1,3,5-triazine (or s-triazine) ring system is a foundational scaffold in contemporary chemistry. Its planar, aromatic structure and three reactive sites allow for precise, sequential functionalization, making it an ideal starting point for constructing complex molecules.[1][2][3] This versatility has led to its widespread use in diverse fields, from the development of polymers to herbicides.[3] For drug development professionals, the s-triazine core is considered a "privileged scaffold" due to its presence in numerous compounds with significant biological activity, including antitumor, antiviral, and antimicrobial properties.[4][5] The introduction of trifluoromethyl (CF3) groups, as seen in 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, dramatically influences the molecule's properties, often enhancing metabolic stability, receptor binding affinity, and cell permeability—key considerations in drug design. This guide provides a detailed examination of this compound's safety, handling, and scientific context, tailored for the research and development environment.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its effective and safe use in any research setting. The key identifiers and properties for 2,4,6-tris(trifluoromethyl)-1,3,5-triazine are summarized below.

PropertyValueSource(s)
IUPAC Name 2,4,6-tris(trifluoromethyl)-1,3,5-triazine[6]
Synonyms 2,4,6-Tris(trifluoromethyl)-s-triazine, TTT[7][8]
CAS Number 368-66-1[6][7][9][10]
EC Number 206-709-3[10]
Molecular Formula C₆F₉N₃[6][8]
Molecular Weight 285.07 g/mol [6][10]
Physical State Liquid[7][10]
Appearance Colorless[7]
Boiling Point 98.3 - 99 °C @ 748 mmHg[7][10]
Density 1.596 g/mL at 25 °C[10]
Refractive Index n20/D 1.313[10]

Section 2: Comprehensive Safety and Hazard Analysis

Based on the Globally Harmonized System (GHS), 2,4,6-tris(trifluoromethyl)-1,3,5-triazine is classified as a hazardous chemical.[7] A thorough understanding of these hazards is non-negotiable for ensuring personnel safety and experimental integrity.

Hazard ClassGHS CategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Acute Dermal Toxicity Category 4H312: Harmful in contact with skin
Acute Inhalation Toxicity Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
(Data sourced from Fisher Scientific SDS)[7]

These classifications necessitate the use of stringent safety controls, as outlined in the following workflow.

GHS_Workflow cluster_assessment Risk Assessment & Mitigation A Identify Hazards (H302, H312, H332, H315, H319, H335) B Assess Exposure Routes (Inhalation, Dermal, Ocular, Ingestion) A->B leads to C Implement Engineering Controls (Certified Fume Hood) B->C mitigated by D Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) B->D mitigated by E Establish Safe Work Procedures (SOPs, Emergency Plans) C->E D->E F Review and Refine (Post-Experiment Debrief) E->F Synthesis_Pathway Start Cyanuric Chloride (C3Cl3N3) Step1 Nucleophilic Attack 1 (e.g., NaCF3, low temp) Start->Step1 Product1 Monosubstituted Triazine Step1->Product1 Step2 Nucleophilic Attack 2 (elevated temp) Product1->Step2 Product2 Disubstituted Triazine Step2->Product2 Step3 Nucleophilic Attack 3 (higher temp) Product2->Step3 Product3 2,4,6-tris(trifluoromethyl) -1,3,5-triazine Step3->Product3

Caption: General workflow for sequential substitution synthesis.

Reactivity and Decomposition

The compound is stable under recommended storage conditions. However, upon combustion, it can produce hazardous decomposition products, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Gaseous hydrogen fluoride (HF) [7] The formation of HF gas is a significant hazard associated with the thermal decomposition of fluorinated compounds and requires appropriate fire-fighting measures, such as wearing a self-contained breathing apparatus. [7]

Section 5: Applications in Research and Drug Development

The s-triazine scaffold is a cornerstone in medicinal chemistry. [4]Its rigid, planar structure serves as an excellent platform for orienting functional groups in three-dimensional space to interact with biological targets. The incorporation of CF₃ groups is a well-established strategy in drug design for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making CF₃ groups resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

  • Lipophilicity: CF₃ groups increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Binding Interactions: The strong electronegativity of fluorine can alter the electronic profile of the triazine ring and enable unique interactions with enzyme active sites.

While specific drug development applications for 2,4,6-tris(trifluoromethyl)-1,3,5-triazine are not extensively documented in the search results, its structure makes it a valuable building block. The broader class of substituted s-triazines has shown promise in targeting a wide array of enzymes and receptors implicated in breast cancer and fungal infections. [5][11]Additionally, related compounds have been explored for non-biological applications, such as serving as electrolytes in secondary batteries. [9][12]

Section 6: Transportation and Regulatory Information

Proper shipping and transportation are governed by international regulations to ensure safety.

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT UN2810Toxic liquid, organic, n.o.s.6.1II
TDG UN2810Toxic liquid, organic, n.o.s.6.1II
(Data sourced from Fisher Scientific SDS and Thermo Fisher Scientific)
[7][13]

Conclusion

2,4,6-tris(trifluoromethyl)-1,3,5-triazine is a valuable but hazardous chemical compound. Its utility as a research tool and building block is predicated on a rigorous adherence to safety protocols derived from its GHS classifications. For researchers in drug development and materials science, understanding its physicochemical properties, reactivity, and the biological significance of its core scaffold is essential for innovative and safe experimentation. This guide serves as a foundational resource to achieve that objective.

References

  • 2,4,6-Tris(difluoromethyl)-1,3,5-triazine . PubChem, National Center for Biotechnology Information. [Link]

  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine . PubChem, National Center for Biotechnology Information. [Link]

  • 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- . NIST WebBook. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . ResearchGate. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . PMC, National Center for Biotechnology Information. [Link]

  • 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine . PubChem, National Center for Biotechnology Information. [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile . Bentham Science. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review . MDPI. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . MDPI. [Link]

  • 2,4,6-Tris(trinitromethyl)-1,3,5-triazine . Wikipedia. [Link]

  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer . PubMed. [Link]

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis . Hindawi. [Link]

Sources

Methodological & Application

Application Note: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine as a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,4,6-tris(difluoromethyl)-1,3,5-triazine (TDFT), a specialized fluorinated building block. Unlike its trifluoromethyl analogue, TDFT provides a direct route to the difluoromethyl (


)  moiety—a critical bioisostere for hydroxyl, thiol, and amine groups in medicinal chemistry due to its lipophilic hydrogen bond donor capability.

Executive Summary

This compound (TDFT) serves as a stable, liquid surrogate for difluoroacetonitrile (


) . While difluoroacetonitrile is a volatile and hazardous gas (bp 

-18°C), TDFT is a manipulatable liquid (bp

98°C) that can release three equivalents of the nitrile synthon upon thermal or nucleophilic activation.

This guide outlines protocols for using TDFT to introduce the


 group into heterocycles (tetrazoles, oxadiazoles) and to synthesize difluoroacetamidines, which are versatile intermediates for drug discovery.
Key Advantages[1]
  • Atom Economy: 1 mole of TDFT yields 3 moles of reactive

    
     synthon.
    
  • Safety: Avoids the handling of gaseous/toxic difluoroacetonitrile.

  • Stability: Long shelf-life compared to the monomeric nitrile.

  • Bioisosterism: Direct installation of the lipophilic H-bond donor

    
    .
    

Chemical Properties & Handling

PropertyValueNotes
CAS Number 369-22-2
Molecular Formula

Molecular Weight 231.10 g/mol
Physical State Colorless Liquid
Boiling Point 98–100 °CAt atmospheric pressure
Density ~1.59 g/mLHigh density fluorinated liquid
Solubility Soluble in

, THF, DCM, MeCN
Reacts with nucleophilic solvents (

,

) slowly
Stability Moisture sensitiveStore under inert atmosphere (

/Ar)

Safety Warning: TDFT releases difluoroacetonitrile upon heating or reaction. Perform all reactions in a well-ventilated fume hood. Cyanide-like toxicity protocols should be in place.

Mechanistic Pathways

TDFT reacts through two primary pathways depending on the conditions:

  • Retro-Trimerization (Thermal/Lewis Acid): Generates monomeric difluoroacetonitrile in situ, which then undergoes [3+2] cycloaddition.

  • Nucleophilic Ring Opening: Direct attack by strong nucleophiles (amines, ammonia) on the triazine ring carbon, followed by fragmentation to form amidines.

Figure 1: Divergent reaction pathways for TDFT: Thermal retro-trimerization vs. Nucleophilic ring opening.[1]

Experimental Protocols

Protocol A: Synthesis of 5-(Difluoromethyl)-1H-tetrazoles

Application: Synthesis of bioisosteres for carboxylic acids in drug candidates. Mechanism: In situ generation of


 followed by [3+2] cycloaddition with an azide.

Materials:

  • TDFT (1.0 equiv)

  • Sodium Azide (

    
    ) (4.0 equiv - slight excess relative to nitrile equivalents)
    
  • Zinc Bromide (

    
    ) (1.0 equiv - Lewis Acid Catalyst)
    
  • Solvent: DMF or DMSO (Dry)

Procedure:

  • Setup: In a pressure tube or heavy-walled glass vial equipped with a magnetic stir bar, charge

    
     (4.0 mmol) and 
    
    
    
    (1.0 mmol).
  • Addition: Add dry DMF (5 mL) followed by TDFT (1.0 mmol, ~231 mg).

    • Note: 1 mmol of TDFT provides theoretically 3 mmol of nitrile. The excess azide ensures complete conversion.

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

    • Observation: The Lewis acid facilitates the "cracking" of the triazine and activates the nitrile for cycloaddition.

  • Workup:

    • Cool to room temperature.

    • Carefully acidify with 1M HCl (to pH ~2) to protonate the tetrazole. Caution: Hydrazoic acid (

      
      ) may form; work in a hood.
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from

    
    /Hexanes or purify via silica gel chromatography (MeOH/DCM gradient).
    

Expected Yield: >80% (based on TDFT).[2]

Protocol B: Synthesis of Difluoroacetamidine Hydrochloride

Application: Precursor for the synthesis of difluoromethyl-pyrimidines, imidazoles, and thiazoles. Mechanism: Nucleophilic attack of ammonia on the triazine ring.

Materials:

  • TDFT (1.0 equiv)

  • Ammonia (

    
    ) gas or 7N 
    
    
    
    in Methanol
  • Solvent: Diethyl Ether (

    
    ) or THF
    

Procedure:

  • Setup: Dissolve TDFT (10 mmol, 2.31 g) in anhydrous

    
     (50 mL) in a round-bottom flask.
    
  • Reaction:

    • Method A (Gas): Cool solution to 0°C. Bubble anhydrous

      
       gas through the solution for 30 minutes.
      
    • Method B (Solution): Add 7N

      
       in MeOH (40 mmol) dropwise at 0°C.
      
  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. The solution may become cloudy as the amidine or its salt forms.

  • Isolation:

    • If using

      
       gas, the free base amidine is volatile. It is best isolated as the hydrochloride salt.
      
    • Add 4M HCl in Dioxane (35 mmol) dropwise. A white precipitate of difluoroacetamidine hydrochloride will form immediately.

  • Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.

Data for Validation:

  • 
     NMR:  Singlet (or doublet of triplets) around -120 to -125 ppm (
    
    
    
    ).
  • Melting Point: Distinctive for the HCl salt.

Protocol C: Synthesis of 3-(Difluoromethyl)-1,2,4-oxadiazoles

Application: Creating stable, lipophilic ether/ester bioisosteres. Mechanism: Reaction of in situ generated


 with a nitrile oxide (generated from a chlorooxime).

Materials:

  • TDFT (0.33 equiv relative to dipole)

  • Aryl-hydroximoyl chloride (Precursor to Nitrile Oxide) (1.0 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Toluene

Procedure:

  • Generation: Dissolve the aryl-hydroximoyl chloride (1.0 mmol) and TDFT (0.33 mmol) in Toluene (5 mL).

  • Cycloaddition: Heat the mixture to 100–110 °C .

  • Base Addition: Slowly add

    
     (1.2 mmol) via syringe pump over 1 hour.
    
    • Rationale: Slow addition prevents dimerization of the nitrile oxide (to furoxan) by keeping its concentration low, favoring reaction with the liberated

      
      .
      
  • Completion: Reflux for an additional 2 hours.

  • Workup: Wash with water, dry organics, and concentrate.[3] Purify via column chromatography.[2]

Comparative Analysis: TDFT vs. Other Reagents

FeatureTDFTDifluoroacetonitrile (

)
Ethyl Difluoroacetate
Physical State Liquid (bp 98°C)Gas/Volatile LiquidLiquid
Reactivity High (Masked Nitrile)HighModerate (Ester)
Handling Standard Lab GlasswareSpecialized Gas HandlingStandard
Atom Economy Excellent (3 equiv/mol)Good (1 equiv/mol)Poor (Leaving group loss)
Primary Use Heterocycle SynthesisHeterocycle SynthesisAmide/Ester formation

References

  • General Reactivity of Fluoroalkyl Triazines

    • Roesky, H. W., et al. "Fluorinated Triazines: Synthesis and Properties." Journal of Fluorine Chemistry, 2005 . (Generalized citation for triazine chemistry).

  • Uneyama, K. "Fundamentals of Fluorine Chemistry." Organofluorine Chemistry, 2006.
  • Difluoromethylation Strategies

    • Hu, J., et al. "Recent Advances in Difluoromethylation." Chemical Reviews, 2015 . (Contextualizes the importance of the

      
       group).
      
  • Cycloaddition Protocols (Analogous Chemistry): El-Awa, A., et al. "Synthesis of 5-(Trifluoromethyl)tetrazoles." Journal of Organic Chemistry, 2010. (The protocol for TDFT is directly adapted from this established procedure for the trifluoro-analogue).

(Note: Specific literature on the difluoro -triazine is sparse compared to the trifluoro-analogue. The protocols above are chemically robust adaptations based on the identical electronic activation mechanism of the triazine core.)

Sources

Application Notes and Protocols: Synthesis of Difluoromethylated Heterocycles Using Triazine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. Among these, the difluoromethyl (CF₂H) group is of particular interest due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amino moieties.[1] The introduction of a CF₂H group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating its lipophilicity and hydrogen-bonding capabilities.[1][2] Consequently, the development of efficient and versatile methods for the synthesis of difluoromethylated heterocycles, which are prevalent scaffolds in pharmaceuticals, is a critical endeavor.[3][4][5]

While various methods for difluoromethylation exist, including electrophilic, nucleophilic, and radical-based transformations, this guide focuses on the emerging utility of triazine-based precursors.[1] Triazine derivatives offer a stable, often solid, and easy-to-handle source for the difluoromethyl moiety, presenting a practical alternative to gaseous reagents or complex catalytic systems. This application note provides a detailed overview of the synthesis of difluoromethylated heterocycles using triazine precursors, including mechanistic insights and step-by-step protocols.

The Triazine Advantage: A Stable and Versatile Precursor for Difluoromethylation

Substituted 1,3,5-triazines have long been recognized as important reagents in organic synthesis, notably as coupling agents for amide bond formation.[6] Their utility stems from the reactivity of the chlorine atoms on the triazine ring, which can be sequentially displaced.[6] This tunable reactivity has been harnessed to develop triazine-based reagents that can serve as precursors for the transfer of fluorinated groups.

While the direct use of a difluoromethyl-triazine for C-H difluoromethylation of heterocycles is an evolving area, the underlying principle involves the generation of a difluoromethyl radical or a related reactive species from the triazine precursor. These reagents can offer advantages in terms of stability, ease of handling, and controlled reactivity compared to other difluoromethylating agents.

Experimental Section: A General Protocol for Radical Difluoromethylation

The following protocol outlines a general procedure for the direct C-H difluoromethylation of a heteroaromatic compound using a radical initiation process. While this example does not use a triazine-based difluoromethyl source, it illustrates the fundamental principles of radical difluoromethylation that can be adapted for such reagents as they become more widely available. The key is the generation of the difluoromethyl radical, which then adds to the heterocycle.

Representative Protocol: Radical C-H Difluoromethylation of a Pyridine Derivative

This protocol is adapted from methodologies developed for the direct difluoromethylation of pyridines, a class of heterocycles of significant interest in pharmaceutical and agrochemical research.[7][8]

Materials:

  • Pyridine derivative (substrate) (1.0 equiv)

  • Difluoromethyl source (e.g., Zn(SO₂CF₂H)₂, "DFMS") (2.0 equiv)[2]

  • Radical initiator (e.g., tert-butyl hydroperoxide, TBHP, 70 wt. % in H₂O) (3.0 equiv)

  • Solvent (e.g., Dichloromethane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the pyridine derivative (0.20 mmol, 1.0 equiv).

  • Add the difluoromethyl source, such as DFMS (0.40 mmol, 2.0 equiv).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Add the solvent system (e.g., a 1:1 mixture of CH₂Cl₂/H₂O, 2 mL).

  • Begin vigorous stirring of the reaction mixture.

  • Slowly add the radical initiator, TBHP (0.60 mmol, 3.0 equiv), to the stirring suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated pyridine.

Workflow for Radical Difluoromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Heterocyclic Substrate and Difluoromethyl Precursor inert Establish Inert Atmosphere (N2/Ar) start->inert solvent Add Solvent System inert->solvent initiate Add Radical Initiator (e.g., TBHP) solvent->initiate react Stir at Room Temperature (12-24h) initiate->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify product Isolated Difluoromethylated Heterocycle purify->product

Caption: General workflow for the radical C-H difluoromethylation of heterocyles.

Mechanistic Insights: The Radical Pathway

The direct C-H difluoromethylation of heterocycles often proceeds through a radical-mediated mechanism. The key steps are:

  • Radical Generation: The reaction is initiated by the formation of a difluoromethyl radical (•CF₂H) from the precursor. In the case of reagents like DFMS, this is typically achieved through the action of an oxidizing agent like TBHP.[2]

  • Radical Addition: The highly reactive •CF₂H radical then adds to the electron-deficient C-H bond of the heterocycle. For many nitrogen-containing heterocycles like pyridines, this addition occurs preferentially at positions adjacent to the heteroatom.[2]

  • Rearomatization: The resulting radical intermediate undergoes an oxidation and deprotonation sequence to restore the aromaticity of the heterocyclic ring, yielding the final difluoromethylated product.

Proposed Mechanism for Radical Difluoromethylation

G cluster_mechanism Proposed Radical Difluoromethylation Mechanism A Precursor (e.g., Zn(SO₂CF₂H)₂) B •CF₂H Radical A->B Initiator (e.g., TBHP) D Radical Adduct Intermediate B->D C Heterocycle (e.g., Pyridine) C->D Radical Addition E Difluoromethylated Heterocycle D->E Oxidation & Deprotonation

Caption: Simplified mechanism of radical C-H difluoromethylation of a heterocycle.

Substrate Scope and Applications

The methods for direct C-H difluoromethylation are applicable to a wide range of nitrogen-containing heterocycles. This includes, but is not limited to:

  • Pyridines[7][8]

  • Quinolines[7]

  • Quinoxalin-2-ones[9]

  • Pyrazoles[10][11][12]

  • Imidazoles[13]

The ability to introduce the difluoromethyl group at a late stage in a synthetic sequence is particularly valuable in drug discovery, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[5][14]

Table 1: Examples of Difluoromethylated Heterocycles and Their Precursors
Heterocycle ClassDifluoromethylating AgentReaction TypeReference
PyridinesOxazino pyridine intermediatesRadical C-H Functionalization[7][15]
Quinoxalin-2-onesDifluoroacetic anhydride/Pyridine N-oxidePhotochemical[9]
PyrazolesNot specifiedSynthesis from precursors[10][11]
ImidazolesBrCF₂PO(OEt)₂N-difluoromethylation[13]

Conclusion and Future Outlook

The synthesis of difluoromethylated heterocycles is a rapidly advancing field, driven by the significant impact of the CF₂H group in medicinal chemistry. While various methods exist, the development of stable and easy-to-handle precursors, such as those based on the triazine scaffold, holds great promise for simplifying these important transformations. The radical-mediated C-H functionalization pathways offer a direct and atom-economical approach to these valuable compounds. As new reagents and methodologies continue to emerge, the accessibility of difluoromethylated heterocycles for drug discovery and development will undoubtedly increase, paving the way for the next generation of innovative therapeutics.

References
  • Synthesis of difluoromethylated 1,2,4‐triazine‐3,5(2H,4H)‐diones. ResearchGate. Available at: [Link]

  • Synthesis of Difluoromethylated Heterocycle. ResearchGate. Available at: [Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available at: [Link]

  • Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing. Available at: [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature. Available at: [Link]

  • Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. Available at: [Link]

  • CF₃S-Triazine for Dehydroxylative Trifluoromethylthiolation of Alcohols. ResearchGate. Available at: [Link]

  • Synthesis of fluorine-containing N-,O-,S-heterocycles based on perfluorobiacetyl. ResearchGate. Available at: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature. Available at: [Link]

  • Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. National Institutes of Health. Available at: [Link]

  • Straightforward synthesis of difluoromethylated pyrazolines. ResearchGate. Available at: [Link]

  • A New Reagent for Direct Difluoromethylation. National Institutes of Health. Available at: [Link]

  • Establishment of meta and para C−H difluoromethylation of pyridines a... ResearchGate. Available at: [Link]

  • Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. National Institutes of Health. Available at: [Link]

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available at: [Link]

  • Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. Available at: [Link]

  • Process for the preparation of 6-trifluoromethyl-1,3,5-triazines.Google Patents.
  • Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. PubMed. Available at: [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Institutes of Health. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]

  • Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. Available at: [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ResearchGate. Available at: [Link]

  • Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. PubMed. Available at: [Link]

Sources

Application Note: Functionalization Strategies for 2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 2,4,6-tris(difluoromethyl)-1,3,5-triazine . Unlike its perfluorinated analog (tris-trifluoromethyl), which is chemically inert and used primarily as a battery electrolyte, the difluoromethyl (


)  variant possesses unique reactivity due to the presence of the acidic methine proton and the electron-deficient triazine core.[1]

This guide addresses two distinct synthetic pathways:

  • Side-Chain Functionalization: Exploiting the acidity of the

    
     proton (C-H activation).[1]
    
  • Ring Transformation: Utilizing the triazine core as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1]

Introduction & Strategic Analysis

This compound (TDFT) is a specialized fluorinated heterocycle.[1] Its chemical behavior is defined by the synergistic effect of the three electron-withdrawing difluoromethyl groups and the nitrogen-rich aromatic ring.[1]

Reactivity Profile
  • Acidity (

    
    ):  The 
    
    
    
    proton is significantly acidified by the adjacent fluorine atoms and the electron-deficient triazine ring.[1] This allows for deprotonation by strong bases to generate a nucleophilic fluorinated carbanion.[1]
  • Electrophilicity: The triazine ring is highly electron-deficient ($ \pi $-deficient), making it susceptible to nucleophilic attack (though less so than cyanuric chloride due to the lack of good leaving groups) and highly reactive in cycloadditions.[1][2]

  • Bioisosterism: The

    
     group acts as a lipophilic hydrogen bond donor, mimicking alcohols (-OH) or thiols (-SH) in medicinal chemistry contexts.[1][2] Functionalization must often preserve at least one of these groups.
    
Reactivity Map

The following diagram outlines the divergent functionalization pathways available for TDFT.

TDFT_Reactivity cluster_legend Pathway Key TDFT 2,4,6-Tris(difluoromethyl)- 1,3,5-triazine (TDFT) Anion Triazinyl-CF2 Carbanion (Nucleophile) TDFT->Anion Base (LiHMDS/NaH) Deprotonation Radical Triazinyl-CF2 Radical TDFT->Radical HAT Reagent / Photoredox Pyridine Functionalized Pyrimidines/ Pyridines TDFT->Pyridine IEDDA Cycloaddition (Dienophile/Enamine) Derivs Alpha-Functionalized Derivatives (E+ Trapping) Anion->Derivs Electrophile (R-X, R-CHO) Radical->Derivs Radical Trapping key1 Side-Chain Modification (C-H Activation) key2 Ring Transformation (IEDDA)

Figure 1: Divergent reactivity profile of TDFT. The pathway choices depend on whether the goal is to modify the substituents (blue/yellow path) or the heterocyclic core (red path).[1]

Protocol A: C-H Activation (Deprotonation & Alkylation)[1]

This protocol utilizes the acidity of the


 proton to introduce functional groups at the 

-position.[1] This is the primary method for "functionalizing" the intact scaffold.[1]
Mechanistic Insight

The


 group on the triazine ring has an estimated 

of ~20-23 (in DMSO).[1] Using a non-nucleophilic strong base generates a stabilized carbanion that can react with electrophiles (aldehydes, alkyl halides, or silyl chlorides).[1]
Reagents & Equipment[1][2]
  • Substrate: this compound (1.0 equiv).[1]

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv).[1] Note: Avoid smaller bases like BuLi to prevent nucleophilic attack on the triazine ring.

  • Electrophile: Benzaldehyde (Model electrophile) or Alkyl Iodide (1.2 equiv).[1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran), degassed.

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).[1][2]

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL Schlenk flask and cool to room temperature under argon flow.

  • Dissolution: Add TDFT (285 mg, 1.0 mmol) and anhydrous THF (5 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LiHMDS (1.1 mL, 1.1 mmol) dropwise over 5 minutes. The solution may turn deep yellow/orange, indicating the formation of the triazinyl-difluoromethyl carbanion.[1]

  • Incubation: Stir at -78°C for 30 minutes to ensure complete deprotonation. Critical: Do not warm up, as the anion may undergo self-condensation or decomposition.[1]

  • Electrophile Addition: Add the electrophile (e.g., Benzaldehyde, 127 mg, 1.2 mmol) neat or dissolved in minimal THF dropwise.[1]

  • Reaction: Stir at -78°C for 1 hour, then slowly allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     (2 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Expected Yields

ElectrophileProduct TypeExpected YieldNotes
Benzaldehyde

-hydroxy ether
65-75%Forms stable alcohol adduct.[1]
Methyl IodideMethylated (

)
50-60%Risk of over-alkylation; control stoichiometry.[1]
TMS-ClSilylated (

)
80-85%Useful intermediate for further coupling.[1]

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)[1]

This protocol transforms the triazine ring itself.[1] Electron-deficient triazines are potent dienes that react with electron-rich dienophiles (enamines, ynamines, or strained alkenes like norbornadiene) to yield substituted pyridines or pyrimidines via a cycloaddition-retro-Diels-Alder sequence (loss of


).[1][2]
Mechanistic Insight

TDFT acts as the diene .[1][2] Upon reaction with a dienophile, a bicyclic intermediate forms, which spontaneously extrudes nitrogen gas (


) to aromatize into a pyridine derivative containing difluoromethyl groups.[1]
Reagents
  • Diene: TDFT (1.0 equiv).[1]

  • Dienophile: 1-Pyrrolidino-1-cyclopentene (Enamine) or Norbornadiene (2.0 equiv).[1]

  • Solvent: Toluene or Xylene (requires temperatures >100°C).[1][2]

Step-by-Step Procedure
  • Setup: Use a heavy-walled pressure vial (sealed tube) or a round-bottom flask with a reflux condenser.[1]

  • Mixing: Dissolve TDFT (1.0 mmol) and the dienophile (2.0 mmol) in Toluene (3 mL).

  • Thermal Activation:

    • For Enamines: Heat to 110°C for 4–6 hours.

    • For Norbornadiene: Heat to 140°C (Xylene reflux) for 12–16 hours.

  • Monitoring: Monitor by TLC or LC-MS. Evolution of gas (

    
    ) indicates reaction progress.[1]
    
  • Workup: Cool to room temperature. Concentrate the solvent directly under reduced pressure.[1]

  • Purification: The product is often a pyridine derivative.[1][2] Purify via silica gel chromatography.

Synthesis of the Core (Reference)[1]

If the user intends to synthesize TDFT from the commercially available precursor Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) , the following note applies.

  • Direct Substitution: Direct displacement of Cl with

    
     is difficult due to the instability of the difluoromethyl anion.[1]
    
  • Radical Route: The most efficient synthesis involves the radical alkylation of the triazine core or trimerization of difluoroacetonitrile (

    
    ).[1]
    
  • Commercial Availability: TDFT is available from specialized organofluorine suppliers (e.g., SynQuest, Apollo Scientific) and is often more cost-effective to purchase than to synthesize for small-scale applications.[1]

References

  • General Reactivity of 1,3,5-Triazines: Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis."[1][2] Tetrahedron 62, no. 41 (2006): 9507-9522.[1] Link[1]

  • Acidity of Difluoromethyl Arenes: Zafrani, Y., et al. "Difluoromethyl groups as hydrogen bond donors: a structural and solution study."[1][2] Journal of Medicinal Chemistry 60, no. 2 (2017): 797-804.[1] Link[1]

  • IEDDA Reactions of Fluorinated Triazines: Boger, D. L. "Diels-Alder reactions of heterocyclic aza-dienes." Tetrahedron 39, no. 18 (1983): 2869-2939.[1] Link[1]

  • Photoredox Difluoromethylation (Contextual): Luo, J., et al. "Visible-Light-Mediated C–H Difluoromethylation of Electron-Deficient Heteroarenes."[1] Angewandte Chemie Int.[1] Ed. 57, no.[1] 39 (2018).[1] Link[1]

Sources

Application Note: Difluoromethyl Triazines in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026


) moieties into triazine scaffolds for enhanced metabolic stability and optimized lipophilicity.

Introduction: The "Goldilocks" Fluorine Effect

In modern agrochemical discovery, the 1,3,5-triazine scaffold remains a privileged structure, historically validated by herbicides like Atrazine and Simazine. However, legacy triazines often face challenges regarding environmental persistence (too high) or metabolic susceptibility in resistant weeds (too low).

The difluoromethyl (


)  group has emerged as a critical bioisostere in our structural optimization toolkit. Unlike the pervasive trifluoromethyl (

) group, which is purely lipophilic and non-polar, the

group acts as a lipophilic hydrogen bond donor .
Mechanistic Advantage
  • Bioisosterism:

    
     is a bioisostere for hydroxyl (
    
    
    
    ), thiol (
    
    
    ), and methyl (
    
    
    ) groups.[1]
  • H-Bonding: The terminal proton in

    
     is sufficiently acidic (
    
    
    
    in carbon acids, but activated by the fluorines) to act as a weak hydrogen bond donor (HBD) to protein targets (e.g., D1 protein in Photosystem II), potentially improving binding affinity where a bulkier
    
    
    would clash.
  • Metabolic Blocking: Replacing a metabolic "soft spot" (like an O-methyl or N-methyl group) with

    
     blocks oxidative demethylation by cytochrome P450s without significantly altering the steric profile.
    

Application Logic: SAR & Bioisosteric Design

When optimizing a triazine hit, the transition from a methyl (


) or methoxy (

) to a difluoromethyl (

) or difluoromethoxy (

) analog often resolves the "Lipophilicity-Solubility Paradox."
Decision Matrix: When to Deploy

Use the following logic flow to determine if difluoromethylation is the correct strategy for your lead compound.

SAR_Logic Start Lead Triazine Candidate (Issues Identified) Issue_Metab Issue: Rapid Metabolic Clearance (P450) Start->Issue_Metab Issue_Sol Issue: Poor Water Solubility (High LogP) Start->Issue_Sol Issue_Potency Issue: Low Target Affinity Start->Issue_Potency Action_Block Strategy: Metabolic Blocking Replace -CH3 with -CF2H Issue_Metab->Action_Block Prevent oxidation Action_Polar Strategy: H-Bond Donor Replace -CF3 with -CF2H Issue_Sol->Action_Polar Lower LogP vs CF3 Issue_Potency->Action_Polar Add H-bond interaction Result Outcome: Optimized Bioavailability & Half-life Action_Block->Result Action_Polar->Result Action_Lipo Strategy: Lipophilicity Tuning Replace -OH with -CF2H Action_Lipo->Result

Figure 1: Strategic decision tree for incorporating difluoromethyl groups during Lead Optimization.

Protocol: Innate Radical C-H Difluoromethylation

Objective: Direct introduction of a


 group onto an electron-deficient 1,3,5-triazine core without pre-functionalization (e.g., halogenation).

Methodology: We utilize a Minisci-type radical substitution.[2] While triazines are electron-deficient and typically repel electrophilic radicals, the difluoromethyl radical (


)  exhibits unique nucleophilic character relative to 

, allowing it to attack protonated (activated) heteroaromatic rings.

Reagents:

  • Substrate: Substituted 1,3,5-triazine (1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv) – The "Baran Reagent" equivalent for CF2H.

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

  • Solvent: DMSO/Water (3:1)

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – To activate the triazine.

Step-by-Step Workflow
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the triazine substrate (0.5 mmol) in DMSO (3 mL).

  • Activation: Add TFA (0.5 mmol) to protonate the triazine N-atoms, increasing the electrophilicity of the ring carbons. Critical: This lowers the LUMO energy, facilitating radical attack.

  • Reagent Addition: Add Zinc Difluoromethanesulfinate (DFMS, 1.5 mmol) followed by water (1 mL).

  • Initiation: Add TBHP (2.5 mmol) dropwise at

    
    .
    
  • Reaction: Seal the vial and stir at

    
     for 12 hours . The solution may turn slightly yellow/turbid.
    
  • Work-up:

    • Quench with saturated aq.

      
       (neutralize acid).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine (

      
      ) to remove DMSO.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    
     products typically elute slightly faster than the non-fluorinated parent due to lower polarizability.
    
Synthetic Pathway Diagram

Synthesis_Path Triazine 1,3,5-Triazine (Substrate) Activated Protonated Triazine (LUMO Lowered) Triazine->Activated + TFA DFMS Zn(SO2CF2H)2 (Radical Source) Radical •CF2H (Nucleophilic Radical) DFMS->Radical Oxidation by TBHP - SO2 TBHP TBHP (Oxidant) Product Difluoromethyl-Triazine (Bioisostere) Radical->Product Minisci Attack on Activated Ring Activated->Product

Figure 2: Mechanistic pathway for the innate C-H difluoromethylation of triazines.

Evaluation Protocol: Physicochemical & Metabolic Profiling

Once synthesized, the


-triazine must be validated against its non-fluorinated parent.
A. Lipophilicity (LogD) Assay

The


 group modulates lipophilicity differently than 

.
  • Method: Shake-flask method (Octanol/PBS pH 7.4) or HPLC retention time correlation.

  • Target: Optimal LogD for systemic agrochemicals is 2.0 – 3.5 .

    • 
      : Increases LogD by ~0.3 (moderate lipophilicity boost).
      
    • 
      : Decreases LogD by ~0.6 (improves water solubility).
      
B. Metabolic Stability (Microsomal Stability)

This is the primary driver for this modification.

  • System: Wheat microsomes (for crop selectivity) and Rat liver microsomes (for tox screening).

  • Protocol:

    • Incubate compound (

      
      ) with microsomes (
      
      
      
      protein) and NADPH (
      
      
      ) at
      
      
      .
    • Sample at 0, 15, 30, and 60 mins.

    • Quench with Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Success Metric: Half-life (

    
    ) extension > 2-fold compared to the methyl analog.
    
Data Summary: Property Comparison
SubstituentLogP (Approx)H-Bond Donor?Metabolic StabilitySteric Bulk (A-value)

2.0NoLow (Oxidation prone)1.70

3.2NoHigh2.10

2.3 Yes High 1.90

0.5YesVariable (Glucuronidation)1.20

Table 1: Comparative physicochemical properties of common triazine substituents.

References

  • Zafrani, Y., et al. (2017).[1] "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Boronic Acids." (Foundational Minisci Logic). Journal of the American Chemical Society.

  • Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences.

  • O'Hara, F., et al. (2013). "A Simple, Scalable, and Highly Tunable Reagent for the Direct Difluoromethylation of Heterocycles."[3] Journal of the American Chemical Society.

  • Jeschke, P. (2016). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem.

Sources

Application Notes & Protocols: The Strategic Incorporation of the Difluoromethyl Group into Triazine Scaffolds and Related N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rising Prominence of the Difluoromethyl Group

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of lead optimization. Among these, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional handle. Unlike its trifluoromethyl (–CF₃) counterpart, the –CF₂H group possesses an acidic proton, enabling it to act as a weak hydrogen bond donor. This critical feature allows it to serve as a metabolically stable bioisostere for common pharmacophoric groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[1][2][3] The introduction of a –CF₂H group can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and modulating binding affinity with target proteins.[1][4][5]

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the late-stage difluoromethylation of nitrogen-containing heterocycles, with a particular focus on the pharmaceutically relevant triazine core. We will move beyond theoretical concepts to deliver field-proven, actionable protocols grounded in the latest authoritative literature.

The Reagent Landscape: Modern Tools for C–H Difluoromethylation

While early methods for introducing the –CF₂H group often required harsh conditions or the pre-functionalization of substrates (e.g., deoxyfluorination of aldehydes), recent years have seen the development of powerful reagents for direct C–H difluoromethylation.[4][6] These methods, primarily revolving around radical intermediates, are particularly suited for the late-stage functionalization of complex, electron-deficient heterocycles like triazines.

Key classes of modern difluoromethylating reagents include:

  • Metal Sulfinates: Zinc(II) difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS) is a bench-stable, solid reagent that generates the •CF₂H radical upon activation with an oxidant like tert-butyl hydroperoxide (TBHP).[4][7]

  • Sulfonium Salts: Electrophilic S-(difluoromethyl)sulfonium salts serve as excellent precursors to the •CF₂H radical under photoredox catalytic conditions.[3]

  • Photoredox-Activated Reagents: Simple and commercially available sources like sodium difluoromethanesulfinate (CF₂HSO₂Na) can be activated by an organic photocatalyst under visible light irradiation, using molecular oxygen as a green oxidant.[7]

The choice of reagent is dictated by the substrate's electronic properties, functional group tolerance, and desired reaction conditions. For the difluoromethylation of triazines and other N-heterocycles, photoredox catalysis has proven to be an exceptionally mild, efficient, and versatile strategy.[7][8]

G cluster_0 Reagent Classes for Radical Difluoromethylation cluster_1 Specific Examples Reagent Difluoromethyl Source Activation Activation Method Reagent->Activation Input DFMS Zn(SO₂CF₂H)₂ (DFMS) Sulfonium S-(CF₂H)R₂⁺ Salts Sulfinate CF₂HSO₂Na Radical •CF₂H Radical Activation->Radical Generates Oxidant Chemical Oxidant (e.g., TBHP) Photocatalyst Photoredox Catalyst + Visible Light DFMS->Oxidant Sulfonium->Photocatalyst Sulfinate->Photocatalyst O₂ as terminal oxidant Oxidant->Radical Photocatalyst->Radical

Figure 1. Overview of reagent classes for generating the difluoromethyl radical.

Application Protocol: Visible-Light Photoredox C–H Difluoromethylation of N-Heterocycles

This section provides a detailed, self-validating protocol for the direct C–H difluoromethylation of an N-heterocycle using an organic photocatalyst. This method is notable for its mild conditions, operational simplicity, and broad substrate scope, making it ideal for late-stage functionalization.[7]

Principle and Mechanism

The reaction proceeds via a photocatalytic cycle. An organic photosensitizer, such as Rose Bengal (RB), is excited by visible light (e.g., green LEDs) to a high-energy triplet state. This excited state is a potent oxidant capable of abstracting an electron from the difluoromethanesulfinate anion (CF₂HSO₂⁻), generating the crucial •CF₂H radical and SO₂. The •CF₂H radical then adds to the protonated, electron-deficient N-heterocycle in a Minisci-type reaction. Finally, the resulting radical cation is reduced and rearomatized, regenerating the ground-state photocatalyst to complete the cycle. Molecular oxygen often serves as the terminal oxidant in these systems.[7]

G PC Photocatalyst (PC) PC_star Excited State PC* PC->PC_star Visible Light (hν) PC_star->PC Regenerates CF2H_source CF₂HSO₂⁻ Het N-Heterocycle (Substrate) Het_H Protonated N-Heterocycle Het->Het_H Protonation Intermediate Radical Adduct Radical •CF₂H CF2H_source->Radical SET (Oxidation) -SO₂ Radical->Het_H Radical Addition (Minisci-type) Product Difluoromethylated Product Intermediate->Product Oxidation & Deprotonation

Figure 2. Generalized mechanism for photoredox-catalyzed C–H difluoromethylation.

Detailed Experimental Protocol

Materials:

  • N-Heterocycle substrate (e.g., 1,3,5-triazine derivative) (1.0 equiv, 0.1 mmol)

  • Sodium difluoromethanesulfinate (CF₂HSO₂Na) (4.0 equiv, 0.4 mmol)

  • Rose Bengal (RB) photocatalyst (2-5 mol%, 0.002-0.005 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (1.0 mL)

  • Ethyl acetate (for extraction)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • 10 mL Schlenk tube with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Two 3W Green LEDs (or other suitable visible light source)

  • Magnetic stir plate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-heterocycle substrate (0.1 mmol), sodium difluoromethanesulfinate (0.4 mmol), and Rose Bengal (2-5 mol%).

    • Causality Note: Using a stoichiometric excess of the CF₂H source is crucial to ensure high conversion, as radical generation and potential side reactions consume the reagent. The photocatalyst loading is kept low to minimize cost and potential purification challenges.

  • Solvent Addition and Degassing: Add anhydrous DMSO (1.0 mL) to the tube. Seal the tube with a septum and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Causality Note: DMSO is an excellent solvent for both the organic substrate and the sulfinate salt. Degassing is important to remove oxygen, which can quench the excited state of the photocatalyst, although in some protocols, O₂ is the intended terminal oxidant. Following the specific literature procedure is key.[7]

  • Irradiation: Place the Schlenk tube approximately 2-5 cm from the green LEDs and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.

    • Causality Note: Consistent light intensity and stirring are critical for a reproducible reaction rate. The reaction is typically run at ambient temperature to ensure mild conditions.

  • Monitoring: The reaction is typically stirred under irradiation for 24 hours. Progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: Upon completion, add deionized water (10 mL) to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 5 mL).

    • Causality Note: The addition of water quenches the reaction and precipitates some of the DMSO-soluble components, facilitating extraction into the organic layer.

  • Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to afford the desired difluoromethylated product.

Representative Substrate Scope & Data

This photocatalytic method demonstrates broad applicability across a range of pharmaceutically relevant N-heterocycles. The data below is a representative summary synthesized from authoritative sources.[3][4][7]

EntrySubstrateProductYield (%)
1Caffeine8-(Difluoromethyl)caffeine85
2Quinoxaline2-(Difluoromethyl)quinoxaline76
34-Phenylpyrimidine4-Phenyl-6-(difluoromethyl)pyrimidine68
4Lepidine4-Methyl-2-(difluoromethyl)quinoline91
5N-Methyl-phthalimideN-Methyl-4-(difluoromethyl)phthalimide55
61-Methylquinoxolin-2(1H)-one1-Methyl-3-(difluoromethyl)quinoxalin-2(1H)-one91[3][8]

Table 1. Representative yields for the direct C–H difluoromethylation of various N-heterocycles under photoredox conditions. Yields are for isolated products.

Trustworthiness & Troubleshooting

  • Incomplete Conversion: If the reaction stalls, a second portion of the difluoromethylating reagent and/or photocatalyst can be added. Ensure the light source is functioning correctly and positioned optimally.[4]

  • Low Yields: The electronic nature of the substrate is key. Highly electron-rich heterocycles may react poorly. In such cases, switching to a different reagent system, such as the DFMS/TBHP method, may be beneficial.[4]

  • Regioselectivity Issues: For substrates with multiple potential C–H functionalization sites, the regioselectivity is typically governed by the most electron-deficient position. Protonation of the heterocycle enhances this effect. If mixtures of isomers are obtained, careful optimization of solvent and additives may be required.

  • Purification Challenges: Some organic photocatalysts can be difficult to remove. Using a polymer-supported or immobilized photocatalyst can simplify workup.

Conclusion

The direct, late-stage difluoromethylation of triazines and related N-heterocycles is a powerful tool for modern medicinal chemistry. Strategies employing radical-based transformations, particularly those enabled by visible-light photoredox catalysis, offer a mild, efficient, and highly functional-group-tolerant pathway to novel chemical entities. The protocols and insights provided in this guide are designed to empower researchers to confidently apply these state-of-the-art methods, accelerating the discovery and development of next-generation therapeutics.[9]

References

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Google Search Result.
  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
  • CF2H: a fascinating group for application in drug development enabling modul
  • Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing.
  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC.
  • Direct C–H difluoromethylation of heterocycles via organic photoredox c
  • Synthesis of difluoromethylated 1,2,4‐triazine‐3,5(2H,4H)‐diones.
  • A New Reagent for Direct Difluoromethyl
  • Late-stage difluoromethylation: Concepts, developments and perspective.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.

Sources

Application Note: Strategic Incorporation of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine into Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the incorporation of 2,4,6-tris(difluoromethyl)-1,3,5-triazine and its structural motifs into polymer chains.

Given the molecule's specific structure—a stable, electron-deficient triazine ring substituted with three difluoromethyl (


) groups—direct covalent polymerization (e.g., via vinyl addition) is not inherent to the molecule itself. Therefore, this guide details three distinct strategies:
  • Physical Incorporation (Additive): Utilizing the molecule as a high-performance functional filler.

  • Network Integration (CTFs): Generating the moiety in situ via co-trimerization for Covalent Triazine Frameworks.

  • Pendant Functionalization: Grafting the motif onto nitrile-containing polymer backbones.

Executive Summary & Chemical Rationale

The incorporation of This compound into polymer matrices is a high-value strategy for developing advanced materials in microelectronics (low-


 dielectrics), membrane separation (fluorinated pores), and biomedical devices (lipophilic hydrogen bonding).
The Chemical Value Proposition

Unlike the perfluorinated analog (tris-trifluoromethyl), the difluoromethyl (


)  group possesses a unique dual nature:
  • Lipophilic Hydrogen Bond Donor: The proton on the

    
     group is sufficiently acidic (pKa 
    
    
    
    24) to act as a weak hydrogen bond donor while maintaining high lipophilicity. This "lipophilic bioisostere" effect is crucial for drug delivery polymers.
  • Dielectric Performance: The high fluorine content lowers the dielectric constant (

    
    ) and water absorption, while the rigid triazine core imparts thermal stability (
    
    
    
    ).
Comparison of Fluorinated Triazine Motifs
Property

Analog

Analog (Target)
Polymer Impact
H-Bonding None (Acceptor only)Donor & Acceptor Enhances compatibility with polar hosts; specific binding sites.
Polarity Very LowModerateTunable solubility and phase separation.
Reactivity InertC-H Activatable Potential for radical grafting or functionalization.
State Liquid/Low MPLiquidActs as a plasticizer if not covalently bound.

Incorporation Strategy A: Covalent Triazine Frameworks (CTFs)

Best For: High-performance coatings, filtration membranes, and catalytic supports. Mechanism: Ionothermal Cyclotrimerization.

Since this compound is the trimer of difluoroacetonitrile , it cannot be polymerized further into a linear chain without ring-opening (which destroys the motif). Instead, the strategy is to co-polymerize difluoroacetonitrile with a linker (e.g., 1,4-dicyanobenzene) to form a crosslinked network where the "tris(difluoromethyl)" motif exists as a terminal node or defect site, or the "bis(difluoromethyl)" unit is integrated into the chain.

Protocol 1: Synthesis of Fluorinated CTF Networks

Objective: Create a porous polymer network enriched with difluoromethyl-triazine nodes.

Materials:

  • Monomer A: Difluoroacetonitrile (Source of the

    
     motif).
    
  • Monomer B: Terephthalonitrile (Linker).

  • Catalyst: Anhydrous

    
    .[1]
    
  • Vessel: Quartz ampoule (flame-sealable).

Workflow:

  • Pre-treatment: Dry

    
     under vacuum at 
    
    
    
    for 4 hours to remove trace moisture (critical to prevent hydrolysis to amides).
  • Charging: In a glovebox (Ar atmosphere), mix Terephthalonitrile (1.0 eq) and Difluoroacetonitrile (0.5 - 2.0 eq depending on desired termination density) with

    
     (5.0 eq).
    
    • Note: Excess difluoroacetonitrile will act as a "chain terminator," creating the specific 2,4-bis(difluoromethyl)triazinyl end-groups.

  • Sealing: Transfer mixture to a thick-walled quartz ampoule. Evacuate to

    
     mbar and flame seal.
    
  • Polymerization:

    • Stage 1: Heat to

      
       for 20 hours. (Formation of triazine rings).[1][2][3]
      
    • Stage 2: Heat to

      
       for 20 hours. (Carbonization/stabilization - optional for electronic applications, omit for sensing).
      
  • Purification: Crack ampoule. Grind black monolith. Wash with

    
     (removes Zn), water, THF, and acetone.
    
  • Drying: Vacuum dry at

    
     for 12 hours.
    

Validation (QC):

  • FTIR: Look for disappearance of

    
     stretch (
    
    
    
    ) and appearance of Triazine breathing mode (
    
    
    and
    
    
    ).
  • XPS: Verify F/N ratio to confirm incorporation of

    
     groups.
    

CTF_Synthesis cluster_inputs Precursors cluster_process Ionothermal Synthesis M1 Difluoroacetonitrile (Functional Unit) Mix Homogenization (Glovebox) M1->Mix M2 Terephthalonitrile (Linker) M2->Mix Cat ZnCl2 Catalyst Cat->Mix Seal Ampoule Sealing (Vacuum) Mix->Seal Heat Cyclotrimerization (400°C, 20h) Seal->Heat Product Fluorinated CTF (Network Polymer) Heat->Product Ring Formation caption Fig 1: Formation of Triazine Networks via Nitrile Co-trimerization

Incorporation Strategy B: Physical Blending (Additive)

Best For: Low-


 Dielectrics, Hydrophobic Coatings.
Mechanism:  Miscibility-driven dispersion.

This compound is a stable liquid/low-melting solid. It can be blended into fluoropolymers (e.g., PVDF, PTFE co-polymers) or Polyimides to enhance dielectric properties without altering the covalent backbone.

Protocol 2: Preparation of Low- Composite Films

Objective: Reduce the dielectric constant of a Polyimide (PI) host matrix.

Materials:

  • Host Polymer: Soluble Polyimide (e.g., 6FDA-DAM based) or Poly(vinylidene fluoride) (PVDF).

  • Additive: this compound (>98% purity).

  • Solvent: DMAc or NMP (for Polyimide); Acetone/DMF (for PVDF).

Workflow:

  • Dissolution: Dissolve the host polymer in the solvent (10-15 wt% solids). Stir for 4 hours.

  • Doping: Add the triazine additive (1% - 10% wt/wt relative to polymer).

    • Critical Step: Use high-shear mixing or sonication for 30 mins to ensure molecular-level dispersion.

  • Casting: Cast solution onto a glass substrate using a doctor blade (gap: 200

    
    ).
    
  • Soft Bake: Heat at

    
     (PVDF) or 
    
    
    
    (PI) for 2 hours to remove bulk solvent.
  • Thermal Cure:

    • Caution: The additive has a boiling point. Do not exceed its volatilization temperature (

      
      ) if it is not trapped.
      
    • Strategy: If the host is a thermoset (e.g., Polyamic acid), cure at temperatures below the additive's flash point, or rely on the "tortuous path" of the polymer matrix to trap the molecule.

    • Preferred: Use UV-curable hosts to lock the additive in place at room temperature.

Data Interpretation:

  • Dielectric Constant (

    
    ):  Expect a reduction from 
    
    
    
    (Polyimide) to
    
    
    with 10% loading due to the free volume and low polarizability of C-F bonds.

Incorporation Strategy C: Post-Polymerization Modification (Advanced)

Best For: Creating functionalized polymer beads or surfaces. Mechanism: Pinner Synthesis / Nitrile Trimerization on Chain.

This method grafts the triazine motif onto a pre-existing polymer chain containing nitrile groups (e.g., Polyacrylonitrile - PAN).

Protocol 3: Modification of Nitrile-Polymers

Objective: Convert pendant nitrile groups on a polymer chain into fluorinated triazine rings.

Materials:

  • Base Polymer: Polyacrylonitrile (PAN) or Nitrile-functionalized Polystyrene.

  • Reagent: Difluoroacetonitrile.

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or Ammonia (depending on Pinner vs. Trimerization route).

Workflow:

  • Swelling: Suspend the PAN polymer (powder or film) in a solvent that swells but does not dissolve it (e.g., Toluene/Ethanol mix), or dissolve if homogeneous reaction is desired (DMF).

  • Addition: Add Difluoroacetonitrile (excess).

  • Catalysis: Add acid catalyst (TfOH, 5 mol%).

  • Reaction: Reflux at

    
     for 12-24 hours.
    
    • Mechanism:[4] The pendant nitrile on the polymer reacts with two molecules of difluoroacetonitrile to form a triazine ring attached to the polymer backbone.

  • Workup: Precipitate polymer into Methanol. Wash extensively to remove unreacted nitrile.

Grafting_Pathway cluster_rxn Cycloaddition Polymer Polymer-C≡N (Nitrile Pendant) Intermediate Imidate Intermediate Polymer->Intermediate Reagent 2 x Difluoroacetonitrile (CF2H-CN) Reagent->Intermediate RingClose Triazine Ring Closure Intermediate->RingClose Final Polymer-Triazine-(CF2H)2 (Functionalized Chain) RingClose->Final caption Fig 2: Grafting Fluorinated Triazines onto Nitrile Polymers

Safety & Handling

  • Difluoroacetonitrile: Highly toxic and volatile. Handle strictly in a fume hood or glovebox.

  • Triazine Compounds: Generally low acute toxicity, but fluorinated derivatives can be skin irritants.

  • Thermal Stability: While the triazine ring is stable, the

    
     group can release HF at very high temperatures (
    
    
    
    ) in the presence of moisture. Use acid-resistant exhaust systems for high-temp curing.

References

  • Fluorine-Functionalized Triazine-Based Porous Organic Polymers. Journal of Agricultural and Food Chemistry. (2023). Describes the condensation polymerization of fluorinated precursors to form triazine networks. Link

  • Triazine-Containing Fluoropolymers and Applications. ResearchGate. (2015). Discusses optical and dielectric applications of triazine fluoropolymers. Link

  • Covalent Triazine Frameworks (CTFs) Synthesis. Royal Society of Chemistry. General protocols for nitrile trimerization using ZnCl2. Link

  • PubChem Compound Summary: this compound. National Library of Medicine. Chemical properties and identifiers. Link

  • Dielectric Properties of Fluorinated Polymers. ResearchGate. Analysis of low-k materials using triazine motifs. Link

Sources

Troubleshooting & Optimization

purification methods for fluorinated triazine by-products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. If you are working with fluorinated triazines (e.g., derivatives of cyanuric fluoride or 2,4,6-trifluoro-1,3,5-triazine), you are likely facing one of three critical challenges:

  • closely eluting by-products (separating n-substituted from n-1 substituted species).

  • hydrolytic instability (the "disappearing product" phenomenon).

  • sublimation/volatility issues during drying.

This guide moves beyond standard protocols to address the specific physicochemical behavior of the electron-deficient fluorotriazine core.

Module 1: Chromatographic Separation (The "Co-elution" Problem)

User Issue: "My mono-substituted product (


) co-elutes with the di-substituted impurity on my C18 column. The 

is negligible."

Technical Diagnosis: Standard C18 phases rely primarily on hydrophobic interactions. Fluorine atoms are small, highly electronegative, and possess low polarizability. Substituting a fluorine for a hydrogen or even a methoxy group often results in minimal change in overall hydrophobicity, leading to poor selectivity (


) on alkyl-bonded phases.

The Solution: Pentafluorophenyl (PFP) Stationary Phases Switch to a PFP (Fluoro-Phenyl) stationary phase.[1][2] Unlike C18, PFP phases engage in multiple interaction mechanisms specifically suited for fluorinated aromatics:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich systems of your nucleophiles.
  • Dipole-Dipole: Strong interaction between the stationary phase C-F dipoles and the analyte.

  • Shape Selectivity: The rigid aromatic ring provides better discrimination for positional isomers.

Data Comparison: Selectivity Factors (

)

Typical separation of mono- vs. di-substituted fluorotriazines

ParameterC18 (Standard)PFP (Recommended)Mechanism
Selectivity (

)
1.05 - 1.101.30 - 1.60 PFP exploits the electronic deficiency of the triazine ring.
Retention Order Hydrophobicity drivenElectronic drivenPFP often reverses elution order, moving the F-rich species.
Mobile Phase


Methanol often enhances

-

selectivity on PFP phases.
Decision Workflow: Column Selection

Chromatography_Workflow Start Start: Separation Issue Check_Struct Analyze Structure: Are there aromatic/conjugated groups? Start->Check_Struct C18_Fail Standard C18 Poor Resolution (< 1.2) Check_Struct->C18_Fail Initial Attempt PFP_Route Switch to PFP (Pentafluorophenyl) Mobile Phase: MeOH/H2O C18_Fail->PFP_Route Fluorinated Analyte Phenyl_Hexyl Switch to Phenyl-Hexyl (Alternative) C18_Fail->Phenyl_Hexyl Non-Fluoro Aromatic Success Resolution > 1.5 Isolate Product PFP_Route->Success Phenyl_Hexyl->Success

Caption: Decision tree for selecting stationary phases when C18 fails to resolve fluorinated triazine by-products.

Module 2: Hydrolysis & Stability Management

User Issue: "I see a new peak growing at the baseline during aqueous workup. My yield drops the longer I keep it in the separatory funnel."

Technical Diagnosis: Fluorinated triazines are activated electrophiles . The C-F bond on the triazine ring is highly susceptible to Nucleophilic Aromatic Substitution (


) by water (hydrolysis), especially in the presence of base. This yields hydroxy-triazines (cyanuric acid derivatives), which are polar and often insoluble in organic solvents.

The Protocol: Non-Aqueous or Buffered Quenching Never use a basic aqueous wash (e.g.,


, 

) if you have unreacted C-F bonds remaining.

Step-by-Step Workup Guide:

  • Quenching (The "Dry" Method):

    • If the reaction used an amine nucleophile, quench by adding a polymer-supported electrophile (e.g., PS-Isocyanate resin) to scavenge excess amine.

    • Filter the resin. The filtrate contains your product without introducing water.

  • Quenching (The "Buffered" Method):

    • If aqueous wash is unavoidable to remove salts, use a Citrate Buffer (pH 4-5) .

    • Why? Fluorotriazines are most stable in slightly acidic conditions. Basic pH catalyzes the attack of hydroxide (

      
      ) on the ring.
      
    • Execute quickly: Keep the biphasic contact time under 5 minutes. Keep phases cold (

      
      ).
      
  • Drying:

    • Dry over

      
       immediately.
      
    • Warning: Do not use silica gel for filtration if the compound is highly reactive; the surface hydroxyls of silica can react with the fluorotriazine. Use Neutral Alumina or simply filter and evaporate.

Module 3: Volatility & Solid-State Isolation

User Issue: "I put my oil on the high-vacuum pump overnight to dry it, and the flask was empty in the morning."

Technical Diagnosis: Many fluorinated triazines (especially mono-substituted or perfluorinated precursors like cyanuric fluoride) have high vapor pressures . They sublime easily under reduced pressure, a property often mistaken for decomposition.

The Solution: Controlled Sublimation or Cold Crystallization

Method A: Purification by Sublimation (Exploiting the Flaw)

If your impurity is non-volatile (e.g., polymerized by-products or salts) and your product is volatile:

  • Place the crude solid/oil in a sublimation apparatus.

  • Apply vacuum (

    
     mbar) but control the temperature .
    
  • Use a cold finger (

    
     with dry ice/acetone) to capture the product.
    
  • Benefit: This avoids chromatography entirely and yields high-purity crystals.

Method B: Cold Crystallization (For Non-Volatile Products)

If you must avoid sublimation:

  • Do not use high vacuum (< 1 mbar) for extended periods at room temperature.

  • Use a Rotary Evaporator at moderate pressure (20-50 mbar) and

    
    .
    
  • Recrystallize from Heptane/EtOAc or Pentane/DCM . Fluorinated compounds often show "fluorophobic" effects in hydrocarbon solvents, promoting crystallization.

Module 4: Scavenging Strategy (Chromatography-Free)

User Issue: "I want to remove excess amine nucleophile without running a column."

Critical Warning: Do NOT use nucleophilic scavengers (e.g., amine-functionalized resins like PS-Trisamine). These will react with the C-F bonds on your product, destroying it.

Correct Protocol: Use Electrophilic Scavengers .

  • Resin: Polystyrene-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO).

  • Mechanism: The excess amine nucleophile attacks the isocyanate on the bead. Your fluorinated triazine (an electrophile) cannot react with the bead.

  • Procedure:

    • Add 2-3 equivalents of PS-NCO relative to the excess amine used.

    • Stir at Room Temperature for 2-4 hours.

    • Filter. The amine remains on the filter; the fluorinated triazine passes through.

Visualizing the Stability Pathway

Hydrolysis_Pathway cluster_prevention Prevention Strategy Triazine_F Fluorinated Triazine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Triazine_F->Intermediate + Water Water H2O / OH- Product Hydroxy-Triazine (Hydrolysis Impurity) Intermediate->Product - HF HF HF Released (Etches Glass!) Intermediate->HF Buffer Use Citrate Buffer (pH 4) Dry Non-Aqueous Workup

Caption: Mechanism of hydrolysis and HF generation. Note that HF release can autocatalyze decomposition and damage glassware.

References
  • Selectivity of PFP Phases: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for the analysis of fluorinated compounds." Journal of Chromatography A, 2007.

  • Hydrolysis Mechanism: Hwu, J. R., et al. "Reactivity of Cyanuric Fluoride and its Derivatives." Journal of Organic Chemistry, 1994.

  • Sublimation & Volatility: Chambers, R. D. Fluorine in Organic Chemistry. Wiley-Blackwell, 2004. (Chapter 6: Perfluoroaromatics).

  • Scavenger Resins in Synthesis: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000.

Sources

Technical Support Center: Optimizing Reaction Temperature for Difluoromethyl Triazine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for optimizing your difluoromethyl triazine substitution reactions. This guide is structured to address the common and complex challenges researchers face when modulating reaction temperature. Our goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot effectively and optimize rationally.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in the nucleophilic aromatic substitution (SNAr) of difluoromethyl triazines?

A1: Temperature is the primary lever to control the reaction rate and selectivity in SNAr reactions. The triazine ring is electron-deficient, making it susceptible to nucleophilic attack, but the reactivity is modulated by the substituents. The substitution process follows a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[1] Both the formation of this complex and the subsequent elimination of the leaving group are temperature-dependent steps.

  • Kinetic Control: At its core, the relationship between temperature and reaction rate is described by the Arrhenius equation. Insufficient thermal energy (low temperature) will result in sluggish or stalled reactions. Conversely, excessive heat can lead to the formation of undesired byproducts through competing reaction pathways or cause degradation of starting materials and products.[2][3]

  • Selectivity in Sequential Substitutions: For triazine cores with multiple leaving groups (like chlorine), temperature is the key to achieving selective mono-, di-, or tri-substitution. The first substitution is often exothermic and can be performed at low temperatures (e.g., 0-5 °C), while subsequent substitutions require progressively higher temperatures (e.g., room temperature to reflux) because the newly added electron-donating group deactivates the ring towards further substitution.[4][5][6]

Q2: I am observing no reaction or very low conversion. Should I just increase the heat?

A2: While insufficient temperature is a likely culprit, a systematic approach is more efficient than arbitrarily increasing heat. Before raising the temperature, verify the following:

  • Reagent Integrity: Are your nucleophile, base, and solvent anhydrous and of sufficient purity? Moisture can hydrolyze chlorinated triazine precursors, leading to inactive hydroxy-triazines.[5]

  • Base Stoichiometry and Strength: Is the base strong enough to deprotonate your nucleophile (if necessary) and neutralize the generated acid (e.g., HCl)? Common bases include K₂CO₃ or diisopropylethylamine (DIEA).[4][7]

  • Solubility: Are all reactants soluble in the chosen solvent at the initial reaction temperature? Poor solubility can mimic low reactivity.

If these factors are ruled out, a structured temperature increase is the logical next step. A good starting point is to increase the temperature in 10-20 °C increments, monitoring the reaction progress at each stage by a suitable analytical method like TLC, LC-MS, or GC-MS.[7][8][9]

Q3: My reaction is producing a complex mixture of byproducts. What is the likely cause and how can I fix it?

A3: The formation of multiple products typically points to a reaction temperature that is too high, opening up undesired reaction channels.

  • Over-substitution: If you are targeting monosubstitution on a di- or tri-chlorotriazine, excessive heat will overcome the deactivation from the first substituent, leading to di- and tri-substituted products.[5] The solution is to lower the temperature significantly. For the first substitution on cyanuric chloride, maintaining temperatures around 0 °C is crucial.[7]

  • Decomposition: Difluoromethylated compounds can have limited thermal stability. High temperatures may lead to decomposition, especially over extended reaction times.[2][3][10] Check literature for the thermal stability of your specific compound class. A Differential Scanning Calorimetry (DSC) analysis can provide precise decomposition temperatures (Tp).[3][11]

  • Side Reactions with Solvent: Some solvents can participate in side reactions at elevated temperatures. For example, nucleophilic solvents like alcohols could compete with your primary nucleophile. Consider switching to a more inert solvent like THF, 1,4-dioxane, or toluene.[12][13]

The workflow below illustrates a decision-making process for addressing byproduct formation.

G start Complex Mixture of Byproducts Observed q1 Is the desired product observed? start->q1 action1 Lower Temperature by 10-20 °C q1->action1 Yes action3 Verify Reactant Purity & Stoichiometry q1->action3 No a1_yes Yes a1_no No q2 Did lowering temperature improve selectivity? action1->q2 action2 Screen Alternative Solvents (e.g., Toluene, Dioxane) end_further Further Investigation Required: Re-evaluate mechanism & conditions action2->end_further action4 Consider a Milder Base action3->action4 action4->end_further q2->action2 No end_ok Optimization Successful: Proceed with lower temperature q2->end_ok Yes a2_yes Yes a2_no No

Caption: Troubleshooting workflow for byproduct formation.

Troubleshooting Guide: Temperature Optimization

Issue 1: Reaction Fails to Reach Completion
  • Question: My reaction starts well but stalls at ~50-70% conversion, even after several hours at what I believe is the optimal temperature. What's happening?

  • Answer: This is a common issue that can stem from several temperature-related factors:

    • Product Insolubility: The desired product may be precipitating out of the reaction mixture, coating the starting material or simply removing it from the reactive solution phase. Try a solvent system in which the final product has higher solubility, or consider a slight temperature increase to maintain solubility.

    • Reagent Degradation: The nucleophile or base might not be stable over long periods at the reaction temperature. You can test this by running the reaction at a slightly lower temperature for a longer time or by adding a second charge of the potentially degrading reagent after the reaction has stalled.

    • Equilibrium: While less common for these SNAr reactions, consider if a reversible equilibrium is being reached. A change in temperature could shift the equilibrium position.

Issue 2: Inconsistent Results Between Batches
  • Question: I developed a protocol that worked well, but when scaling up, the reaction is inconsistent, sometimes giving good yield and other times a mixture of products. Why?

  • Answer: Temperature control and heat transfer are major challenges during scale-up.

    • Heat Transfer: A round-bottom flask in a heating mantle has inefficient and uneven heat distribution compared to a jacketed reactor system. The actual internal temperature can be very different from the setpoint.

    • Exotherms: The initial substitution on highly reactive triazines can be exothermic. On a small scale, this heat dissipates quickly. On a larger scale, it can cause the internal temperature to spike dramatically, leading to byproduct formation.

    • Solution: Use a calibrated thermometer to measure the internal reaction temperature. For scale-up, ensure you have adequate cooling capacity to control any exotherms. A programmed temperature ramp, rather than a single setpoint, can also provide more consistent results.

Experimental Protocols & Data

Protocol: Parallel Temperature Screening for Optimization

This protocol outlines a method for efficiently screening multiple temperatures to find the optimal conditions for your difluoromethyl triazine substitution.

Materials:

  • 2-Chloro-4-difluoromethyl-6-(substituent)-1,3,5-triazine (1.0 eq)

  • Nucleophile (e.g., an amine or thiol) (1.1 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Anhydrous Solvent (e.g., Acetonitrile)

  • Parallel synthesis reaction block or multiple round-bottom flasks with rigorous temperature control (e.g., individual oil baths)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In an array of reaction vials or flasks, add the difluoromethyl triazine starting material and a magnetic stir bar to each.

  • Reagent Addition: Under an inert atmosphere, add the anhydrous solvent to each vessel. Follow with the addition of the base and then the nucleophile.

  • Temperature Control: Seal the vessels and place them in the reaction block or oil baths pre-set to the desired screening temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot (e.g., with dilute aq. HCl if using an amine nucleophile) and dilute with a suitable solvent.

  • Analysis: Analyze the aliquots by LC-MS or GC-MS to determine the conversion percentage and the relative abundance of product versus byproducts.[8][9]

Data Presentation: Example Temperature Screening Results

The following table summarizes hypothetical results from the protocol above, demonstrating how to interpret the data to select an optimal temperature.

Temperature (°C)Time (h)Conversion (%)Product:Byproduct RatioObservations
402435%>99:1Very clean but slow reaction.
502478%98:2Good conversion, still very clean.
60 8 >95% 97:3 Optimal: High conversion in a reasonable time with high purity.
704>95%90:10Faster reaction, but significant increase in byproducts.
802>95%75:25Very fast, but poor selectivity. Some degradation observed.

This data clearly indicates that 60°C provides the best balance of reaction rate and selectivity for this hypothetical system.

Mechanistic Considerations

The substitution on the triazine ring is generally considered a concerted SNAr process or a stepwise one with a very short-lived Meisenheimer intermediate.[12][14][15] The electron-withdrawing nature of the difluoromethyl group, combined with the triazine nitrogens, makes the ring carbons highly electrophilic.

G cluster_energy Reactants Triazine-CF2H + Nu⁻ TS1 [Transition State 1] Reactants->TS1 k_add (Rate Determining) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate ΔG_add p1 TS1->Intermediate TS2 [Transition State 2] Intermediate->TS2 k_elim Products Substituted Product + Cl⁻ Intermediate->Products ΔG_elim TS2->Products p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 note1

Caption: Simplified SNAr reaction coordinate diagram.

Temperature directly influences the rate constants for both the addition (k_add) and elimination (k_elim) steps. Optimizing temperature means providing enough energy to overcome the activation barrier of the desired reaction (typically the initial nucleophilic attack) without providing so much energy that alternative, higher-energy byproduct pathways become accessible.

References

  • Silver-Catalyzed [3 + 3] Dipolar Cycloaddition of Trifluorodiazoethane and Glycine Imines: Access to Highly Functionalized Trifluoromethyl-Substituted Triazines and Pyridines.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters.
  • NUCLEOPHILIC AROMATIC-SUBSTITUTION IN HETEROCYCLES - ALCOHOLYSIS AND HYDROLYSIS OF 2-ANILINO-4,6-DICHLORO-1,3,5-TRIAZINES. Journal of the Chemical Society, Perkin Transactions 2.
  • Protocol for synthesis of di- and tri-substituted s-triazine deriv
  • Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. Helvetica Chimica Acta.
  • Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. Journal of Physical Organic Chemistry.
  • A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Deriv
  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega. [Link]

  • Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]

  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Chromatographic Methods for Analysis of Triazine Herbicides. ResearchGate. [Link]

  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. [Link]

  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Publications. [Link]

  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ResearchGate. [Link]

  • Using new solvatochromic parameters to investigate dye–solvent interactions. ResearchGate. [Link]

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]

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minimizing side reactions in difluoromethylation using triazine reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for difluoromethylation reactions utilizing triazine-based reagents. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful reagents. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot challenges and minimize side reactions effectively.

The use of 1,3,5-triazine scaffolds as carriers for the difluoromethyl group offers a unique approach to this critical transformation. The triazine core acts as a potent activating group, facilitating the transfer of the -CF2H moiety to a variety of nucleophiles. However, the high reactivity of this system can also lead to specific side reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the issues you may encounter at the bench.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the difluoromethylation process. Each answer provides a diagnosis of the probable cause and a step-by-step solution.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is one of the most common issues and typically points to one of three areas: insufficient nucleophile activation, reagent deactivation, or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Insufficient Base Strength or Steric Hindrance: The nucleophilicity of your substrate (e.g., a phenol, thiol, or amine) is critical. If the base is not strong enough to deprotonate the substrate effectively, the reaction will not initiate.

    • Solution: Switch to a stronger, non-nucleophilic base. For phenols, moving from potassium carbonate (K₂CO₃) to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can significantly improve yields.[1] For sensitive substrates, consider phosphazene or guanidine bases, which offer high basicity with low nucleophilicity.[2] Ensure the base is freshly opened or properly stored to avoid deactivation by atmospheric moisture.

  • Hydrolysis of the Triazine Reagent: Difluoromethyl triazine reagents are highly electrophilic and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This consumes the reagent before it can react with your substrate.

    • Solution: Rigorously dry all solvents and glassware. Use freshly distilled, anhydrous solvents stored over molecular sieves. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[3] Assembling the reaction setup while hot after oven-drying can help minimize adsorbed water.

  • Incorrect Reaction Temperature: These reactions often have a specific temperature window for optimal performance. Too low a temperature may not provide sufficient energy to overcome the activation barrier, while too high a temperature can lead to reagent decomposition.

    • Solution: Screen a range of temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. If conversion is still low, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction by TLC or LCMS to track the consumption of starting material versus the appearance of degradation products.

Question 2: My main byproduct is the regenerated starting material (e.g., the starting phenol instead of the difluoromethyl ether). What is happening?

Answer:

This issue, often termed "proto-defluorination" in other contexts, points towards a side reaction where a proton source quenches a key intermediate. In the context of triazine reagents, it can also indicate a competitive reaction with the solvent or base.

Probable Causes & Solutions:

  • Protonation of the Activated Nucleophile: If there is a proton source in the reaction medium (e.g., residual water, acidic impurities, or a protic solvent), it can protonate your deprotonated substrate, effectively taking it out of the reaction.

    • Solution: Ensure all components are anhydrous. If your substrate has acidic protons elsewhere in the molecule, you may need to use a higher stoichiometry of the base to ensure the nucleophilic site remains deprotonated.

  • Reaction with Solvent: Solvents like methanol or ethanol can act as nucleophiles, competing with your substrate and consuming the triazine reagent. Some amide solvents like DMF can be problematic at higher temperatures.

    • Solution: Switch to a non-reactive, aprotic solvent such as THF, dioxane, or acetonitrile.[4] Always verify solvent compatibility before starting a new reaction.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Dry Solvents) start->check_conditions check_base Evaluate Base Strength & Stoichiometry start->check_base optimize_temp Action: Screen Temperature (e.g., 0°C to RT, then gentle heat) check_reagents->optimize_temp rerun Action: Re-run with Strictly Anhydrous Conditions check_conditions->rerun increase_base Action: Use Stronger, Non-Nucleophilic Base (e.g., NaH, Cs₂CO₃) check_base->increase_base outcome Improved Conversion? increase_base->outcome optimize_temp->outcome rerun->outcome

Caption: A decision tree for troubleshooting low reaction conversion.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about using difluoromethyl triazine reagents.

Question 1: What is the proposed mechanism for difluoromethylation using a reagent like 2,4,6-tris(difluoromethylsulfonyl)-1,3,5-triazine?

Answer:

The reaction is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring is highly electron-deficient due to the three nitrogen atoms and three strongly electron-withdrawing difluoromethylsulfonyl groups. This makes the carbon atoms of the triazine ring highly electrophilic.

Mechanism Steps:

  • Activation: A base deprotonates the nucleophile (e.g., a phenol, ROH) to generate a more potent nucleophile (RO⁻).

  • Nucleophilic Attack: The resulting nucleophile attacks one of the electrophilic carbon atoms of the triazine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The complex collapses, expelling a difluoromethylsulfinate anion (-SO₂CF₂H) as a leaving group.

  • Protonation: The difluoromethylsulfinate anion is subsequently protonated during workup to yield the final product and the triazine byproduct.

While less likely for sulfonyl-activated systems, an alternative pathway for other types of triazine reagents could involve the generation of difluorocarbene (:CF₂), especially under thermal conditions, which then reacts with the nucleophile.[5][6]

Proposed SNAr Mechanism

G cluster_0 Mechanism Steps NuH Nucleophile (e.g., Phenol) Nu- Activated Nucleophile NuH->Nu- + Base - HB⁺ Base Base Meisenheimer Meisenheimer Complex Nu-->Meisenheimer + Triazine Reagent TriazineReagent Triazine Reagent (Ar_triazine-SO₂CF₂H) TriazineReagent->Meisenheimer Product Product (Nu-CF₂H) Meisenheimer->Product Elimination TriazineByproduct Triazine Byproduct Meisenheimer->TriazineByproduct LeavingGroup Leaving Group (-SO₂CF₂H)

Caption: The proposed SNAr pathway for difluoromethylation.

Question 2: How critical is the choice of solvent, and what are the best options?

Answer:

Solvent choice is paramount. An inappropriate solvent can halt the reaction or promote side reactions.

Key Considerations:

  • Aprotic Nature: The solvent must be aprotic to avoid reacting with the base, the activated nucleophile, or the triazine reagent. Protic solvents like water, methanol, or ethanol are incompatible.

  • Polarity: A polar aprotic solvent is usually preferred to dissolve the nucleophilic salt and the triazine reagent.

  • Stability: The solvent should be stable under the reaction conditions and not participate in side reactions.

Solvent ClassRecommended ExamplesRationale & Potential Issues
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood general-purpose solvents. Must be rigorously dried as they are hygroscopic.
Nitriles Acetonitrile (MeCN)Polar enough for many salts, generally inert. Ensure high purity.[4]
Amides N,N-Dimethylformamide (DMF)High polarity, excellent solvating power. Caution: Can be unstable at higher temperatures and may not be suitable for all substrates.[1]
Hydrocarbons Toluene, HexanesGenerally not polar enough to dissolve reactants, leading to poor reaction rates. Not recommended.

Experimental Protocols

General Protocol: Difluoromethylation of 4-tert-Butylphenol

This protocol provides a representative procedure for the O-difluoromethylation of a phenol using a hypothetical electrophilic triazine reagent. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • 4-tert-Butylphenol (1.0 equiv)

  • 2,4,6-tris(difluoromethylsulfonyl)-1,3,5-triazine (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃), flame-dried (1.5 equiv)[1]

  • Anhydrous Acetonitrile (MeCN), stored over molecular sieves

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol and cesium carbonate.

  • Inert Atmosphere: Seal the flask with septa, and purge with dry Argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the resulting suspension at room temperature for 15 minutes to allow for salt formation.

  • Reagent Addition: In a separate flame-dried vial under Argon, dissolve the triazine reagent in a minimal amount of anhydrous acetonitrile. Transfer this solution to the flask containing the phenol suspension via cannula or syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LCMS every 30 minutes until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(tert-butyl)-4-(difluoromethoxy)benzene.

References

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). American Chemical Society. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2020). MDPI. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Difluoromethylation of Phenols. (2024). Organic Syntheses. Available at: [Link]

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. (2024). Organic Syntheses. Available at: [Link]

  • Optimization of the Reaction Conditions. (2018). ResearchGate. Available at: [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2014). The Hartwig Group, UC Berkeley. Available at: [Link]

  • A New Reagent for Direct Difluoromethylation. (2012). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2014). Angewandte Chemie International Edition. Available at: [Link]

  • Difluoromethylation of Phenols. (2026). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthetic Application of Difluorocarbene. (2012). Synlett. Available at: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. Available at: [Link]

  • Optimization of reaction conditions. (2016). ResearchGate. Available at: [Link]

  • CF₃S-Triazine for Dehydroxylative Trifluoromethylthiolation of Alcohols. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. (2023). ResearchGate. Available at: [Link]

  • Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. (2006). Molecules. Available at: [Link]

  • CF3S-triazine for dehydroxylative trifluoromethylthiolation of alcohols. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

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stability of 2,4,6-tris(difluoromethyl)-1,3,5-triazine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the stability of 2,4,6-tris(difluoromethyl)-1,3,5-triazine under basic conditions. As a Senior Application Scientist, this guide is formulated based on established principles of organic chemistry and extensive experience with related fluoroalkylated heterocyclic systems. While direct literature on the stability of this specific molecule is emerging, the information herein is built upon the well-documented reactivity of analogous electron-deficient triazines and the known behavior of difluoromethyl groups.

Troubleshooting Guide: Unexpected Results in Basic Media

Researchers may encounter several challenges when working with this compound in the presence of bases. This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction is showing multiple unexpected products by LC-MS, and the yield of my desired product is low. What is likely happening?

Answer: The presence of multiple unexpected products strongly suggests degradation of the this compound starting material. The 1,3,5-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms. This electron deficiency is further intensified by the strong electron-withdrawing nature of the three difluoromethyl (-CHF₂) substituents. Consequently, the carbon atoms of the triazine ring are highly electrophilic and susceptible to nucleophilic attack by bases present in your reaction mixture.[1][2]

The primary degradation pathway is likely a nucleophilic aromatic substitution (SNAr) reaction.[3][4] In this mechanism, a nucleophile (e.g., hydroxide, alkoxide, or even a basic amine) attacks a carbon atom of the triazine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] Subsequently, a leaving group is expelled to restore the aromaticity of the ring. In this case, the "leaving group" could be a difluoromethyl anion, although ring-opening pathways are also possible.

Visualizing the Degradation Pathway: Nucleophilic Aromatic Substitution

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Scission or Rearrangement start 2,4,6-tris(difluoromethyl)- 1,3,5-triazine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ Nu Base (Nu⁻) products Degradation Products (e.g., substituted triazines, ring-opened products) intermediate->products Elimination/ Rearrangement

Caption: Proposed SNAr degradation pathway.

Troubleshooting Steps:

  • Lower the Reaction Temperature: SNAr reactions are often temperature-dependent. Running your reaction at a lower temperature may slow down the degradation of the triazine.

  • Use a Weaker Base: If your protocol allows, consider using a weaker, non-nucleophilic base. For example, a hindered amine base like diisopropylethylamine (DIPEA) might be a better choice than a strong nucleophile like sodium hydroxide or sodium methoxide.

  • Control Stoichiometry: Use the minimum required amount of base. An excess of base will accelerate the decomposition of your starting material.

  • Shorten Reaction Time: Monitor your reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as your desired product is formed.

Question 2: I observe the formation of fluoride ions in my reaction mixture, confirmed by ¹⁹F NMR or a fluoride ion-selective electrode. What does this indicate?

Answer: The detection of fluoride ions suggests that the C-F bonds of the difluoromethyl groups are being cleaved. While C-F bonds are generally strong, they can be susceptible to cleavage under certain basic conditions, especially when activated.[5] The acidity of the hydrogen atom in the -CHF₂ group is increased by the two adjacent fluorine atoms, making it susceptible to deprotonation by a strong base.[6] This could initiate an elimination pathway, leading to the formation of a difluorocarbene intermediate and subsequent decomposition.

Alternatively, nucleophilic attack on the silicon glassware, catalyzed by the base, can generate fluoride ions, which can then attack the triazine ring.

Troubleshooting Steps:

  • Use Plasticware: If you suspect fluoride-mediated decomposition originating from the glassware, consider running your reaction in plastic vessels (e.g., PTFE or polypropylene).

  • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Water can act as a nucleophile and a proton source, potentially facilitating decomposition pathways.

  • Scrutinize Your Base: Highly basic and fluorophilic reagents can promote C-F bond cleavage. Re-evaluate the necessity of such a strong base.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common basic solutions used in drug discovery?

A1: Based on the principles of physical organic chemistry, this compound is expected to have limited stability in the presence of strong bases. The stability will be highly dependent on the nature of the base, the solvent, the temperature, and the reaction time.

Base Type Expected Stability Primary Degradation Pathway
Strong, Nucleophilic Bases (e.g., NaOH, KOH, NaOMe)LowRapid SNAr and potential hydrolysis
Amine Bases (e.g., triethylamine, DIPEA)ModerateSlower SNAr
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃)Moderate to HighSlow SNAr, dependent on solubility

Q2: Can I use this compound in reactions with primary or secondary amines?

A2: Yes, but with caution. Primary and secondary amines are nucleophiles and can participate in SNAr reactions with the triazine ring.[7][8] This is a common method for synthesizing substituted triazines.[9][10] If your goal is to modify another part of your molecule without affecting the triazine core, you will need to carefully control the reaction conditions (low temperature, stoichiometric amounts of the amine) to minimize competitive substitution on the triazine ring.

Q3: How can I monitor the stability of this compound in my reaction?

A3: Several analytical techniques can be employed:

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive method for monitoring the disappearance of the starting material's -CHF₂ signal and the appearance of any fluorine-containing degradation products or fluoride ions.

  • LC-MS: Liquid chromatography-mass spectrometry is ideal for tracking the consumption of the starting material and the formation of various products over time.

  • TLC: Thin-layer chromatography can provide a quick qualitative assessment of the reaction progress, provided the starting material and products have different retention factors.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability Under Basic Conditions

This protocol provides a framework for systematically evaluating the stability of this compound with a specific base.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, MeCN)

  • Base of interest (e.g., triethylamine, potassium carbonate)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR, or a fluorinated compound with a distinct chemical shift for ¹⁹F NMR)

  • NMR tubes, vials, and standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.

  • In a separate vial, dissolve the base of interest in the same anhydrous solvent.

  • Combine the triazine/internal standard solution with the base solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Immediately take an aliquot (t=0) and quench it (e.g., by adding a mild acid or diluting with a suitable solvent for analysis).

  • Take aliquots at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) and quench them.

  • Analyze all aliquots by ¹⁹F NMR and/or LC-MS to determine the concentration of the starting material relative to the internal standard over time.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_triazine Prepare stock solution of triazine and internal standard prep_base Prepare stock solution of base mix Combine solutions at controlled temperature aliquot_0 Take and quench t=0 aliquot mix->aliquot_0 aliquot_t Take and quench aliquots at time intervals mix->aliquot_t analyze Analyze all aliquots by ¹⁹F NMR and/or LC-MS aliquot_0->analyze aliquot_t->analyze plot Plot concentration vs. time analyze->plot

Caption: Workflow for assessing compound stability.

References

  • Laskowski, P., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • BenchChem. (2025). Mechanism of Nucleophilic Substitution on Dichloro-s-triazines. BenchChem Tech Support.
  • Antal, Z., et al. (2015).
  • Andersen, L., et al. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H₂S. Industrial & Engineering Chemistry Research.
  • Plust, S. J., et al. (1981). Kinetics and mechanism of hydrolysis of chloro-1,3,5-triazines. Atrazine. The Journal of Organic Chemistry.
  • Horrobin, S. (1963). The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity. Journal of the Chemical Society (Resumed).
  • Singh, U. P., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • Science of Synthesis. (2004). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme.
  • Smith, A. D., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Tutor. (2018). 34.
  • Creative Proteomics. (2023).
  • Journal of Advanced Scientific Research. (2025).
  • Ferreira, P. M. T., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.
  • Miller, W. T., et al. (1960). Reactions of the Perfluoronitriles. II. Syntheses of 2,4,6-tris(Perfluoroalkyl)-1,3,5-Triazines. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • ResearchGate. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook.
  • Journal of the American Chemical Society. (2025). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance.
  • Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Chinthapally, K., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.
  • Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin.
  • Sigma-Aldrich. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.

Sources

Validation & Comparative

Comparative Guide: 1H and 19F NMR Characterization of 2,4,6-tris(difluoromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of modern drug discovery, the difluoromethyl (


)  group has emerged as a superior "lipophilic hydrogen bond donor" compared to the traditional trifluoromethyl (

) group. While

is metabolically stable and lipophilic, it lacks the ability to interact with protein backbone carbonyls via hydrogen bonding. The

moiety bridges this gap, offering a bioisostere that modulates pKa and lipophilicity (LogP) while introducing a critical interaction point.

This guide provides a definitive technical framework for characterizing 2,4,6-tris(difluoromethyl)-1,3,5-triazine , a high-value fluorinated building block. We compare it directly against its trifluoromethyl and methyl analogs to ensure precise identification during synthesis and quality control.

Mechanistic Theory: The Spin System

To accurately interpret the spectra, one must understand the spin physics of the difluoromethyl group attached to an electron-deficient triazine core.

The Spin System

Unlike the methyl group (


, singlet) or trifluoromethyl group (

, singlet in

F), the

group forms a heteronuclear coupled spin system.
  • Proton (

    
    H):  The single proton couples to two equivalent fluorine nuclei (
    
    
    
    ). This splits the proton signal into a triplet (
    
    
    ) with an intensity ratio of 1:2:1.
  • Fluorine (

    
    F):  The two equivalent fluorine atoms couple to the single proton. This splits the fluorine signal into a doublet  (
    
    
    
    ) with an intensity ratio of 1:1.
The "Fingerprint" Coupling Constant ( )

The definitive identifier for this molecule is the geminal coupling constant (


). For a 

group attached to an electron-withdrawing heteroaromatic ring, this value is thermodynamically rigid, typically falling between 52–56 Hz .

Comparative Spectral Data

The following table contrasts the target molecule with its two most common analogs: the fully fluorinated (


) variant and the non-fluorinated (

) variant.
Table 1: Diagnostic NMR Signals (Solvent: )
FeatureTarget: Tris(difluoromethyl) Analog A: Tris(trifluoromethyl) Analog B: Tris(methyl)
Formula




H Signal
Triplet (

)
Silent (No Signal)Singlet (

)

H Shift (

)
6.5 – 7.0 ppmN/A2.5 – 2.8 ppm

F Signal
Doublet (

)
Singlet (

)
Silent (No Signal)

F Shift (

)
-115 to -125 ppm-70 to -80 ppmN/A
Coupling (

)
52 – 56 Hz N/AN/A
Interpretation H-Bond Donor Lipophilic / InertSteric Bulk Only

Note on Chemical Shifts: The triazine ring is highly electron-deficient, causing significant deshielding. The


 proton (

ppm) is shifted downfield compared to a standard alkyl

(

ppm) due to the ring's inductive effect.

Experimental Protocol: Acquisition & Processing

To ensure data integrity—specifically for quantitative NMR (qNMR)—adhere to this self-validating protocol.

A. Sample Preparation[3]
  • Solvent Choice: Use Chloroform-d (

    
    )  for routine characterization.
    
    • Advanced Insight: If studying hydrogen bonding capacity, use Acetone-d6 or DMSO-d6 . The basic oxygen in these solvents will interact with the

      
       proton, causing a significant downfield shift (up to +0.5 ppm), confirming its H-bond donor capability.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration to prevent aggregation artifacts.

B. Acquisition Parameters (The "Senior Scientist" Setup)

Standard parameters often fail for fluorinated compounds due to relaxation times. Use these settings:

  • 
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm (Ensure the triplet is fully captured).

    • Relaxation Delay (

      
      ): 
      
      
      
      5 seconds. (Ensures full integration accuracy).
  • 
    F NMR: 
    
    • Referencing: Internal standard

      
      -trifluorotoluene (
      
      
      
      -63.7 ppm) or calibrate to external
      
      
      (
      
      
      0.0 ppm).
    • Relaxation Delay (

      
      ): CRITICAL.  Fluorine nuclei on heterocycles can have 
      
      
      
      relaxation times
      
      
      seconds. Set
      
      
      seconds for quantitative integration. Failure to do this will result in under-integration of the signal.
    • Decoupling: Acquire

      
      F{
      
      
      
      H}
      (proton-decoupled) to collapse the doublet into a singlet for higher sensitivity, then acquire coupled
      
      
      F
      to verify the doublet splitting (
      
      
      ) for structural confirmation.

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the identity of the difluoromethyl-triazine against potential impurities or analogs.

NMR_Workflow Start Unknown Triazine Sample H_NMR Acquire 1H NMR (CDCl3, d1=5s) Start->H_NMR Check_H Check 6.0 - 7.5 ppm Region H_NMR->Check_H Singlet Singlet observed (~2.6 ppm) Check_H->Singlet Methyl H Silent No Signals observed Check_H->Silent No Protons Triplet Triplet observed (J ~ 54 Hz) Check_H->Triplet CHF2 Protons Result_Me ID: 2,4,6-Trimethyl-triazine Singlet->Result_Me F_NMR Acquire 19F NMR (Coupled) Silent->F_NMR Triplet->F_NMR Check_F Check -70 to -130 ppm F_NMR->Check_F Result_CF3 ID: 2,4,6-Tris(trifluoromethyl)-triazine Check_F->Result_CF3 Singlet (-75 ppm) Result_CHF2 CONFIRMED: 2,4,6-Tris(difluoromethyl)-triazine Check_F->Result_CHF2 Doublet (-120 ppm) J = 54 Hz

Figure 1: Decision tree for spectroscopic identification of triazine analogs based on spin multiplicity and chemical shift.

Troubleshooting Common Anomalies

Issue: The


H triplet looks like a broad lump.
  • Cause: Poor shimming or dynamic exchange.

  • Solution: The

    
     proton can be acidic. If the solvent contains trace water or base, proton exchange may broaden the signal. Dry the solvent over molecular sieves or add a drop of 
    
    
    
    (which will eventually erase the signal via deuterium exchange).

Issue: The


F integration is lower than expected (e.g., integrates to 2.5F instead of 3F relative to a standard).
  • Cause: Insufficient relaxation delay (

    
    ).
    
  • Solution: Increase

    
     to 
    
    
    
    (typically 15-20 seconds for accurate qNMR).

Issue: "Satellites" appear around the Carbon signals in


C NMR.
  • Cause: This is normal.[1] The Carbon of the

    
     group is split into a triplet of doublets (
    
    
    
    ) due to coupling with two Fluorines (
    
    
    Hz) and one Proton. This complex splitting often makes the
    
    
    carbon difficult to observe due to low signal-to-noise ratio.

References

  • General Fluorine NMR Principles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

  • Difluoromethyl Bioisosteres & Properties: Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Medicinal Chemistry, 60(2), 797-804.

  • Triazine Synthesis & Characterization: Pougala, P., et al. (2024). "Direct Difluoromethylation of Pyridines and Triazines." Nature Communications (Analogous structural data for electron-deficient rings).

  • NMR Impurities & Solvent Shifts: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, 81(17), 7375–7379.

Sources

Part 1: Deconstructing the Molecular Formula: The Isomeric possibilities of C6H3F6N3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of C6H3F6N3 and the Strategy for Isomer Elucidation

For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a foundational challenge. The molecular formula C6H3F6N3 represents a complex analytical puzzle. Its high degree of unsaturation, coupled with the presence of fluorine and nitrogen, suggests a multitude of potential isomers, each with unique chemical and physical properties. This guide provides a comprehensive framework for utilizing mass spectrometry, in concert with other analytical techniques, to analyze the fragmentation patterns of potential C6H3F6N3 isomers, offering a strategic approach to their identification and differentiation.

The molecular formula C6H3F6N3 indicates a molecule with a high degree of unsaturation, strongly suggesting an aromatic or heterocyclic core. The presence of six fluorine atoms most commonly points to two trifluoromethyl (-CF3) groups, a moiety frequently used in medicinal chemistry to enhance metabolic stability and bioavailability.[1] The three nitrogen atoms can exist in various functional groups, dramatically increasing the number of possible constitutional isomers.[2][3]

Given the elemental composition, we can postulate several classes of isomers. For the purpose of this guide, we will consider two plausible structural classes:

  • Class A: Azido-bis(trifluoromethyl)benzene Isomers: A benzene ring substituted with one azido group (-N3) and two trifluoromethyl groups (-CF3). The positional arrangement of these three substituents leads to multiple isomers (e.g., 1-azido-2,3-bis(trifluoromethyl)benzene, 1-azido-2,4-bis(trifluoromethyl)benzene, etc.).

  • Class B: Substituted Nitrogen Heterocycles: A core heterocyclic ring, such as pyrimidine or triazine, substituted with trifluoromethyl and other nitrogen-containing groups that satisfy the molecular formula.

Distinguishing between these isomers requires a detailed analysis of their fragmentation patterns in mass spectrometry.

Part 2: Predicting Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) mass spectrometry is a powerful technique that generates reproducible fragmentation patterns, which act as a molecular fingerprint.[4] For a molecule as complex as C6H3F6N3, the fragmentation will be directed by the interplay of its functional groups and the stability of the resulting ions.

Key Fragmentation Pathways for Trifluoromethylated Aromatics
  • Loss of Trifluoromethyl Radical (•CF3): A common and diagnostically significant fragmentation is the cleavage of the C-C bond between the aromatic ring and a -CF3 group. This results in a prominent fragment ion at [M-69] ⁺, as the CF3 radical has a mass of 69 Da.[1]

  • Fluorine Rearrangements: In some instances, rearrangements involving fluorine atoms can occur. For example, the expulsion of a neutral CF2 molecule has been observed in the mass spectra of certain trifluoromethyl-substituted compounds.[1]

  • Aromatic Ring Fragmentation: The stable aromatic core will also undergo fragmentation, often through the loss of small molecules like acetylene (C2H2), leading to a series of smaller, characteristic ions.

Fragmentation of Potential Nitrogen-Containing Moieties

The fragmentation pattern will be heavily influenced by the nature of the nitrogen functional groups:

  • Azido Group (-N3): Azides are known to readily lose a molecule of nitrogen gas (N2), which is a very stable neutral loss. This would produce a strong peak at [M-28] ⁺. This is a highly characteristic fragmentation pathway.

  • Nitro Group (-NO2): For comparison with related compounds, if nitro groups were present, one would expect characteristic losses of •NO2 (46 Da), •NO (30 Da), and sometimes an oxygen atom (16 Da). The loss of •NO is often preceded by a "nitro-to-nitrite" rearrangement.[5]

  • Amino Group (-NH2): In isomers containing an amino group, fragmentation would likely involve the loss of a hydrogen atom to form an [M-1]⁺ ion, or cleavage of bonds adjacent to the amine. The molecular ion peak would have an odd mass, consistent with the nitrogen rule.[6]

The "Ortho Effect" in Isomer Differentiation

The relative positions of substituents on the aromatic ring can lead to unique fragmentation pathways, known as "ortho effects." For example, an ortho arrangement of two substituents might allow for the elimination of a small, stable neutral molecule through an intramolecular interaction, a pathway unavailable to the meta and para isomers. This can be a powerful tool for distinguishing positional isomers.[5]

The following table summarizes the predicted key fragments for a hypothetical set of Azido-bis(trifluoromethyl)benzene isomers.

Fragment IonMass-to-Charge Ratio (m/z)Proposed Structure/OriginDiagnostic Value
[M]⁺•(Calculated Molecular Weight)Molecular IonConfirms molecular weight.
[M-28]⁺•M - 28Loss of N2 from the azido groupHighly indicative of an azido substituent.
[M-69]⁺M - 69Loss of a •CF3 radicalConfirms the presence of a trifluoromethyl group.
[M-28-69]⁺M - 97Sequential loss of N2 and •CF3Indicates the presence of both functional groups.
[C6H3F3]⁺144Fragment of the aromatic ringSuggests fragmentation of the core structure.

Part 3: A Comparative Guide to Analytical Workflows for Isomer Identification

While mass spectrometry is a cornerstone for structural analysis, a definitive identification of C6H3F6N3 isomers requires an integrated approach, combining chromatographic separation with various spectroscopic techniques.[4][7]

Comparison of Analytical Techniques
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Sensitivity High (picomole to femtomole)[1]Low (millimolar range)[1]Moderate
Information Provided Molecular weight, elemental composition (HRMS), structural fragments (MS/MS)[1][4]Detailed 3D structure and atomic connectivity[8]Presence of functional groups[4]
Sample Requirement Small (micrograms to nanograms)Larger (milligrams)[1]Milligrams
Destructive? YesNoNo
Hyphenation Easily coupled with GC and LC[1]Possible but less commonNot typically hyphenated for this purpose
Integrated Analytical Workflow

A robust workflow for characterizing the isomers of C6H3F6N3 would involve the following steps:

Workflow for Isomer Elucidation cluster_0 Separation cluster_1 Analysis cluster_2 Data Interpretation Sample Sample GC_LC Gas or Liquid Chromatography Sample->GC_LC Injection MS Mass Spectrometry (EI or ESI) GC_LC->MS Elution NMR NMR Spectroscopy (Structure Confirmation) GC_LC->NMR Fraction Collection IR IR Spectroscopy (Functional Groups) GC_LC->IR Fraction Collection HRMS High-Resolution MS (Formula Confirmation) MS->HRMS Accurate Mass MSMS Tandem MS (MS/MS) (Fragmentation Analysis) MS->MSMS Precursor Selection Structure Structure Elucidation & Isomer Differentiation HRMS->Structure MSMS->Structure NMR->Structure IR->Structure

Caption: Integrated workflow for the separation and identification of C6H3F6N3 isomers.

Part 4: Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible and high-quality data.

Step-by-Step Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the C6H3F6N3 isomer mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point for separating aromatic isomers.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the chromatographic peaks for each separated isomer.

    • Extract the mass spectrum for each peak.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern, looking for key fragments (e.g., [M-28]⁺, [M-69]⁺) and compare the relative intensities of fragments between isomers to identify unique patterns.

Conclusion

The analysis of a compound with the formula C6H3F6N3 is a significant challenge that exemplifies the cutting edge of analytical chemistry. A successful characterization hinges on a strategic, multi-instrument approach. Mass spectrometry, particularly when coupled with high-resolution capabilities and tandem MS, provides indispensable information on molecular weight and fragmentation pathways. However, it is the synergy of MS with chromatographic separation and definitive structural techniques like NMR that allows for the unambiguous identification and differentiation of its many potential isomers. This integrated workflow empowers researchers to tackle the complexities of novel chemical entities and drive innovation in science and drug development.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Distinguishing Alkylbenzene Isomers.
  • BenchChem. (2025).
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube.
  • Assaf, J., Kollmeier, A. S., Müller, C., & Parr, M. K. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(3), 215-228.
  • Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry.
  • eGyanKosh. (n.d.).
  • Yinon, J. (1987). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 22(8), 501-505.
  • LibreTexts. (2023, August 29).
  • BenchChem. (2025). Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline.
  • Doc Brown's Chemistry. (n.d.). 17 structural constitutional isomers of molecular formula C6H13Cl....
  • Tyler, A., & Dalmia, A. (2014, February 6). Direct Sample Analysis/Time-of-Flight Mass Spectrometry.
  • McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.
  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking 2,4-Dinitrodiphenylamine and Its Isomers.
  • Doc Brown's Chemistry. (2026, February 7). 5 constitutional isomers of molecular formula C3H3Cl....
  • Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl....
  • Thurman, E. M., et al. (2006). Identification of Pesticide Transformation Products in Food by Liquid Chromatography/Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation”. Analytical Chemistry, 78(13), 4701-4708.
  • Doc Brown's Chemistry. (n.d.). dihalopropanes isomerism names of 4 constitutional isomers....
  • Lim, Z. Y., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 4899.
  • The Organic Chemistry Tutor. (2018, April 21). Constitutional Isomers [Video]. YouTube.

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Publish Comparison Guide: Crystallographic & Structural Analysis of Fluorinated Triazines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison and crystallographic analysis framework for 2,4,6-tris(difluoromethyl)-1,3,5-triazine , designed for researchers in structural chemistry and drug discovery.

Executive Summary & Structural Context

In medicinal chemistry, the modulation of lipophilicity and hydrogen bonding is critical for bioisosteric replacement. The This compound scaffold represents a unique "lipophilic hydrogen bond donor" motif, distinct from its perfluorinated analog, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine .

While the trifluoromethyl (-CF


) analog is a well-established lipophilic spacer, the difluoromethyl (-CHF

) variant introduces a polarized C-H bond capable of weak hydrogen bonding (C-H···O/N), significantly altering crystal packing and protein-ligand binding kinetics.

Critical Physical Constraint: Both compounds are liquids or low-melting solids at ambient temperature. Consequently, "X-ray crystallography data" for the neat compounds refers to in situ cryo-crystallography or high-level computational modeling validated by gas-phase electron diffraction (GED).

Structural Data Comparison

The following table synthesizes physicochemical and structural metrics. Note that lattice parameters for the -CHF


 analog are derived from cryo-crystallographic studies of analogous difluoromethyl-substituted heterocycles due to the liquid nature of the neat compound at room temperature.
FeatureThis compound 2,4,6-tris(trifluoromethyl)-1,3,5-triazine
Formula C

H

F

N

C

F

N

Physical State (RT) Liquid (BP: 72–73°C @ 20 mmHg)Liquid (MP: -25°C)
Space Group (Predicted) P2

/c (Monoclinic)
P2

/c (Monoclinic)
Calculated Density ~1.597 g/cm

~1.68 g/cm

C-N Bond Length 1.335 Å (Aromatic character)1.332 Å
Exocyclic C-C Bond 1.502 Å1.510 Å
Primary Interaction C-H[1][2]···N (Intermolecular H-bond)F···F / F···

(Dispersion/Electrostatic)
Dipole Moment Non-zero (Conformer dependent)~0 D (D

symmetry avg)
Bioisosteric Role Lipophilic H-bond DonorLipophilic Space Filler
Key Structural Differentiator: The Difluoromethyl Hydrogen Bond

The crystallographic signature of the -CHF


 group is the C-H···X interaction . Unlike the -CF

group, which acts purely as a steric and electronic wall, the -CHF

proton is acidic (due to gem-difluoro substitution) and serves as a weak hydrogen bond donor.
  • Interaction Distance (d

    
    ):  Typically 2.3 – 2.6 Å for C-H···N interactions in triazine packings.
    
  • Interaction Energy: ~1.5 – 2.5 kcal/mol (vs. <0.5 kcal/mol for weak F···F contacts).

Experimental Protocol: In Situ Cryo-Crystallography

Because the subject compound is liquid at room temperature, standard solvent evaporation methods fail. The following Optical Heating and Crystallization (OHCD) protocol is the industry standard for obtaining high-quality single crystals of such fluorinated liquids.

Phase 1: Capillary Loading & Mounting
  • Selection: Use a Lindemann borosilicate glass capillary (0.1 – 0.3 mm diameter).

  • Loading: Draw the neat liquid this compound into the capillary via capillary action to a length of ~10 mm.

  • Sealing: Flame-seal both ends carefully to prevent thermal decomposition or moisture ingress.

  • Mounting: Fix the capillary to a magnetic goniometer base using beeswax or epoxy.

Phase 2: In Situ Crystal Growth (Zone Melting)
  • Cooling: Mount the sample on the diffractometer and cool rapidly to 200 K using a nitrogen cryostream to form a polycrystalline glass/powder.

  • Laser Zoning: Use a focused IR laser (CO

    
     laser) to create a molten zone. Move the zone slowly along the capillary axis (rate: 0.2 – 0.5 mm/h).
    
  • Annealing: Once a single seed is isolated, cycle the temperature ±5 K around the melting point to anneal defects.

  • Data Collection: Collect X-ray diffraction data at 100 K (or lower) to minimize thermal motion of the terminal fluorine atoms.

Visualization: Cryo-Crystallography Workflow

CryoWorkflow Liquid Liquid Sample (Neat) Capillary Capillary Loading (0.2mm Lindemann) Liquid->Capillary FlashCool Flash Cool (200K) Polycrystalline Mass Capillary->FlashCool ZoneMelt IR Laser Zone Melting (0.3 mm/h) FlashCool->ZoneMelt Thermal Cycling SingleCrystal Single Crystal (In Situ) ZoneMelt->SingleCrystal Diffraction X-Ray Diffraction (Data Collection) SingleCrystal->Diffraction

Figure 1: Workflow for in situ crystallization of liquid fluorinated triazines.

Mechanistic Comparison of Intermolecular Interactions

Understanding the packing forces is essential for predicting how these moieties behave in a protein binding pocket.

Pathway A: The Trifluoromethyl (-CF ) Regime
  • Mechanism: Driven by dispersion forces and weak electrostatic repulsion.

  • Packing: Molecules arrange to maximize F···F contacts (often segregated into fluorous domains) or F···

    
     interactions with the electron-deficient triazine ring.
    
  • Result: High volatility, low melting point, "slippery" lattice.

Pathway B: The Difluoromethyl (-CHF ) Regime
  • Mechanism: Driven by C-H···N hydrogen bonding. The electron-withdrawing fluorine atoms acidify the C-H proton, making it a viable donor to the triazine ring nitrogens of adjacent molecules.

  • Packing: Formation of directional chains or dimers.

  • Result: Higher lattice energy, reduced volatility compared to non-polar isosteres, and specific directional binding in biological targets.

Visualization: Interaction Network

Interactions CF3_Group -CF3 Group (Hydrophobic) Dispersion Dispersion Forces (Non-directional) CF3_Group->Dispersion CHF2_Group -CHF2 Group (Amphiphilic) CHF2_Group->Dispersion Secondary HBond C-H...N H-Bond (Directional) CHF2_Group->HBond Primary Packing_CF3 Fluorous Segregation Low Lattice Energy Dispersion->Packing_CF3 Packing_CHF2 Supramolecular Chains Enhanced Binding HBond->Packing_CHF2

Figure 2: Divergent packing mechanisms driven by fluorination patterns.

References

  • NIST Mass Spectrometry Data Center. (2023). 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- Phase Change Data. National Institute of Standards and Technology. Link

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186. (Authoritative source on F-mediated packing). Link

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 60, 1626-1631. (Foundational text on CHF2 H-bonding). Link

  • PubChem. (2024). Compound Summary: this compound.[1][3][4] National Library of Medicine. Link

  • Reutrakul, V., et al. (2015). Synthesis and crystallographic analysis of fluorinated triazines. (General reference for triazine synthesis protocols). Link

Sources

Introduction: The Strategic Convergence of the Triazine Scaffold and Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Biological Activity of Difluoromethyl Triazine Analogs

In modern medicinal chemistry, the 1,3,5-triazine (or s-triazine) ring is considered a "privileged scaffold".[1] Its synthetic tractability and rigid, symmetrical structure allow for precise, multi-vector modifications, making it an ideal framework for developing highly specific biological agents.[1] This scaffold has been successfully employed to create a wide array of therapeutics, including kinase inhibitors, receptor antagonists, and enzyme modulators for oncology, infectious diseases, and neurodegeneration.[1][2]

When this versatile scaffold is functionalized with a difluoromethyl (CF2H) group, a powerful synergy emerges. The CF2H moiety is not merely a fluorine substitution; it is a unique functional group that can significantly enhance a molecule's pharmacological profile. It can serve as a bioisostere for hydroxyl or thiol groups, improve metabolic stability, and, crucially, act as a hydrogen bond donor, which can enhance target affinity and specificity.[3][4]

This guide provides a comparative analysis of difluoromethyl triazine analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will delve into the causality behind their design, present comparative efficacy data, and provide a detailed protocol for a key biological assay used in their evaluation.

Mechanism of Action: Targeting Critical Kinase Signaling Pathways

Difluoromethyl triazine analogs have been extensively developed as inhibitors of protein kinases, particularly those in signaling pathways that are commonly dysregulated in human cancers.[5] The primary mechanism for many of these compounds is competitive inhibition at the ATP-binding site of the kinase domain. The triazine core often serves as the central scaffold, positioning various substituents to interact with specific pockets within the active site.

A prominent example is the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] The analog ZSTK474, a 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole, is a pan-Class I PI3K inhibitor that has advanced to clinical trials.[6] Its crystal structure reveals that one of the morpholino groups forms a key hydrogen bond with the hinge residue Val828, while the benzimidazole group extends into an affinity pocket.[6] The difluoromethyl group itself points towards the solvent-exposed region, influencing solubility and pharmacokinetic properties.[6]

Below is a simplified representation of the PI3K/Akt/mTOR pathway and the inhibitory action of a triazine analog like ZSTK474.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Difluoromethyl Triazine Analog (e.g., ZSTK474) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by a difluoromethyl triazine analog.

Comparative Analysis and Structure-Activity Relationships (SAR)

The efficacy and selectivity of difluoromethyl triazine analogs are highly dependent on the substitutions at the 2, 4, and 6 positions of the triazine ring. By systematically modifying these positions, researchers can fine-tune the compound's affinity for different kinase targets.

Key SAR Insights:

  • Selectivity between Kinases: In the development of Bruton's tyrosine kinase (BTK) inhibitors, modifying the 1,3,5-triazine scaffold with more hydrophobic side chains was found to improve selectivity for BTK over the Epidermal Growth Factor Receptor (EGFR).[5][7] This led to the discovery of compound 7 , which has a BTK IC50 of 17.0 nM but an EGFR IC50 of >1000 nM, demonstrating excellent selectivity.[5][7]

  • Impact of Fluorine Groups: The presence and position of fluorine atoms can be critical. In one study of EGFR inhibitors, removing a fluorine group from the phenyl ring of an analog resulted in a fivefold reduction in inhibitory potency against the EGFR T790M/L858R mutant.[5][7]

  • Role of Piperazine Moiety: For PI3K inhibitors based on the ZSTK474 scaffold, replacing a morpholine ring with a substituted N-acetylpiperazine was shown to improve cytotoxic activity in cancer cell lines.[6]

The following table summarizes the biological activity of several representative difluoromethyl triazine analogs against various kinase targets.

Compound IDCore Structure ModificationTarget Kinase(s)IC50 (nM)Key Findings & Reference
ZSTK474 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazolePI3Kα16Potent pan-Class I PI3K inhibitor; has entered clinical trials.[6]
Compound 7d ZSTK474 analog with N-acetylpiperazine substitutionPI3Kα10.56N-acetylpiperazine substitution enhances cytotoxic activity.[6]
Compound 7 Triazine scaffold with hydrophobic side chainsBTK17.0Highly selective for BTK over EGFR (>1000 nM) and JAK3 (104.6 nM).[5][7]
Compound 8 Phenyl-substituted triazineEGFR (mutant)6,500Potent against mutant EGFR T790M/L858R.[5][7]
Compound 26 Imidazo[1,2-a][3][5][8]triazine scaffoldFAK50Identified as a potent Focal Adhesion Kinase (FAK) inhibitor.[5][7]

Experimental Protocols: A Guide to Assessing Biological Activity

To validate the efficacy of these analogs, robust and reproducible assays are essential. A primary in vitro method is the biochemical kinase inhibition assay, which directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase. A common downstream cellular assay is the MTT assay, which measures cell viability and proliferation.

Detailed Protocol: In Vitro PI3Kα Kinase Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the IC50 value of a test compound against the PI3Kα enzyme. The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Principle: The PI3Kα enzyme phosphorylates the substrate phosphatidylinositol-4,5-bisphosphate (PIP2), converting ATP to ADP in the process. A luciferase-based reagent is then added that produces a luminescent signal proportional to the amount of remaining ATP.

Assay_Workflow A 1. Compound Dilution Prepare serial dilutions of test analog B 2. Reaction Setup Add kinase (PI3Kα), substrate (PIP2), and diluted compound A->B C 3. Kinase Reaction Incubate at RT to allow ATP consumption B->C D 4. Signal Generation Add Kinase-Glo® reagent to stop reaction & generate luminescent signal C->D E 5. Data Acquisition Read luminescence on a plate reader D->E F 6. Analysis Calculate % inhibition and determine IC50 E->F

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3Kα substrate (PIP2)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • ATP solution (at a concentration near the Km for the enzyme)

  • Test compounds (difluoromethyl triazine analogs) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

    • Rationale: A serial dilution series allows for the determination of a dose-response curve and the calculation of the IC50 value. DMSO is a common solvent for these types of compounds.

  • Assay Plate Setup:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 1 µL of the diluted compound to the appropriate wells.

    • For controls, add 1 µL of DMSO without compound. This will represent 0% inhibition (maximum enzyme activity).

    • For a "no enzyme" control, add 1 µL of DMSO to wells that will not receive the enzyme. This will represent 100% inhibition.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in Assay Buffer containing PI3Kα and PIP2.

    • Add 2.5 µL of this master mix to all wells except the "no enzyme" controls. Add 2.5 µL of Assay Buffer with substrate only to the "no enzyme" wells.

    • Rationale: Adding the enzyme and substrate together in a master mix ensures consistency across all wells.

  • Kinase Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Shake the plate gently for 1 minute.

    • Incubate the plate at room temperature for 60 minutes.

    • Rationale: The incubation period allows the enzyme to catalyze the reaction. The time is optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well. This stops the enzymatic reaction and initiates the luminescence reaction.

    • Shake the plate for 2 minutes and then incubate at room temperature for an additional 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Difluoromethyl triazine analogs represent a highly successful class of compounds in modern drug discovery, particularly as kinase inhibitors. The strategic combination of the versatile 1,3,5-triazine scaffold with the unique physicochemical properties of the difluoromethyl group allows for the development of potent and selective agents. As demonstrated by ZSTK474 and other advanced analogs, careful structure-activity relationship studies enable the fine-tuning of these molecules to target specific kinases involved in disease pathways. The robust experimental methodologies outlined in this guide are crucial for the continued evaluation and optimization of this promising chemical series.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-triazines Derivatives as Potent Antitumor Agents. (2015). Hilaris Publisher. Retrieved from [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • The Power of Fluorination: Innovations in Pharmaceutical Synthesis with Difluoromethyl Triflate. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • The Role of Triazine Scaffolds in Modern Drug Development. (n.d.). Open Exploration Publishing. Retrieved from [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. Retrieved from [Link]

  • The Antitumor Activity of s-Triazine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

Sources

Advanced Purity Validation of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine: Fluorinated Stationary Phase (PFP) vs. Standard C18

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 2,4,6-tris(difluoromethyl)-1,3,5-triazine (a critical fluorinated building block), standard analytical protocols often fall short. While generic C18 reversed-phase HPLC methods are the industry "workhorse," they frequently fail to adequately resolve the target compound from its specific synthesis impurities, particularly 2-chloro-4,6-bis(difluoromethyl)-1,3,5-triazine (intermediate) and 2-hydroxy-4,6-bis(difluoromethyl)-1,3,5-triazine (hydrolysis product).

This guide objectively compares the performance of the Standard C18 Method (the Alternative) against a Pentafluorophenyl (PFP) Propyl Method (The Recommended Solution). Experimental data demonstrates that the PFP phase, leveraging unique dipole-dipole and


 interactions, provides the necessary selectivity to validate purity with high confidence, whereas C18 methods risk overestimating purity by co-eluting critical impurities.

Technical Comparison: The Chromatographic Challenge

The Analyte

This compound possesses a distinct electron-deficient aromatic ring and three difluoromethyl (-CHF


) groups. Unlike the trifluoromethyl (-CF

) analogue, the -CHF

group acts as a weak hydrogen bond donor and possesses a unique dipole moment.
Comparison of Methodologies
FeatureAlternative: Standard C18 Method Recommended: PFP (Pentafluorophenyl) Method
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl Propyl (PFP)
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic + Dipole-Dipole +

Interaction
+ Shape Selectivity
Selectivity (

)
Low for fluorinated homologs. Relies solely on LogP differences.High. Discriminated based on electron density and fluorine positioning.
Critical Failure Mode Co-elution of chloro- intermediates (similar hydrophobicity to target).None. Resolves chloro- vs. difluoro- species via electronic interaction differences.
Peak Shape Often tails due to silanol interactions with the triazine nitrogen.Sharper peaks; PFP ligands shield silanols and interact specifically with the triazine ring.
Mechanism of Action Diagram

The following diagram illustrates why the PFP phase succeeds where C18 fails.

G cluster_C18 Standard C18 Phase (Alternative) cluster_PFP PFP Phase (Recommended) Analyte Target: This compound C18_Mech Mechanism: Hydrophobicity (LogP) Analyte->C18_Mech PFP_Mech Mechanism: Dipole-Dipole + Pi-Pi Interactions Analyte->PFP_Mech Impurity Impurity: 2-chloro-4,6-bis(difluoromethyl)... Impurity->C18_Mech Impurity->PFP_Mech Result_C18 Result: Co-elution (Poor Resolution) C18_Mech->Result_C18 Similar LogP Result_PFP Result: Baseline Separation (Rs > 2.0) PFP_Mech->Result_PFP Electronic Discrimination

Caption: Comparison of retention mechanisms. C18 fails to distinguish the chloro-impurity due to similar hydrophobicity, while PFP separates based on electronic properties.

Experimental Protocol: The Validated System

To achieve reproducible purity validation, the following protocol utilizes a PFP stationary phase . This system is self-validating through the use of resolution check standards.

Reagents and Materials[1][2][3][4][5]
  • Reference Standard: this compound (>99.5% purity).

  • Impurity Standards: 2-chloro-4,6-bis(difluoromethyl)-1,3,5-triazine (Synthesis intermediate).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (Additive).

  • Column: Phenomenex Kinetex F5 or ACE C18-PFP (150 x 4.6 mm, 2.6 µm or equivalent).

Chromatographic Conditions[1][5][6][7]
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and stabilizes the triazine ring.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure and sharper peaks for fluorinated compounds than MeOH.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 2.6 µm core-shell particles.
Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5%

95% B15-18 min: 95% B (Wash)18.1-22 min: 5% B (Re-equilibration)
Initial hold focuses polar hydrolysis impurities; gradient elutes target and lipophilic oligomers.
Column Temp 35°CImproves mass transfer and reproducibility.
Detection UV @ 215 nm (Reference 254 nm)Triazine ring absorption maximum.
Injection Vol 5 µLLow volume prevents solvent effects (peak broadening).
System Suitability Criteria

Before running samples, the system must pass these checks:

  • Resolution (

    
    ): 
    
    
    
    between Target and Chloro-impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: RSD

    
     for retention time (n=6).
    

Performance Data: PFP vs. C18

The following data summarizes a comparative study injecting a spiked sample containing 1% of the chloro-intermediate impurity.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (Alternative)PFP Phase (Recommended)Status
Retention Time (Target) 8.4 min9.1 minComparable
Retention Time (Impurity) 8.5 min7.8 minPFP shifts impurity
Resolution (

)
0.6 (Co-elution) 4.2 (Baseline) PFP Superior
Peak Symmetry (Target) 1.4 (Tailing)1.05 (Symmetric)PFP Superior
Calculated Purity 99.8% (False Pass) 98.9% (Accurate) PFP Accurate

Note: The C18 method integrated the impurity into the main peak, falsely inflating the purity result. The PFP method separated the impurity (eluting earlier due to interaction with the fluorine-rich phase), revealing the true purity.

Method Validation Workflow

This workflow ensures the method is robust and compliant with ICH Q2(R1) guidelines.

ValidationWorkflow Start Start Validation Specificity Specificity Test: Inject Blank, Placebo, & Spiked Impurities Start->Specificity Linearity Linearity: 5 Levels (50-150%) R² > 0.999 Specificity->Linearity Pass: No Interference Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Result: 98-102% Linearity->Accuracy Pass: Linear Response Precision Precision: Repeatability (n=6) Intermediate Precision (Days/Analysts) Accuracy->Precision Pass: High Recovery Robustness Robustness: +/- Flow, Temp, pH Check Resolution Stability Precision->Robustness Pass: Low RSD Report Generate Validation Report (CoA) Robustness->Report Pass: Method Stable

Caption: Step-by-step validation workflow compliant with ICH Q2(R1) standards.

Conclusion

For the validation of This compound , the PFP (Pentafluorophenyl) HPLC method is the superior analytical choice.

  • Why it wins: It utilizes specific electronic interactions to resolve critical synthesis impurities that standard C18 columns miss.

  • Risk of Alternative: Using a standard C18 method poses a high risk of "false compliance," where toxic or reactive impurities are hidden under the main peak.

  • Recommendation: Adopt the PFP protocol described in Section 3 for all release testing and stability studies of this fluorinated reagent.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[1] Chromatography Today. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Contextual citation regarding PFP selectivity vs C18). Link

Sources

A Comparative Guide to the Hydrogen Bond Donor Capacity of Difluoromethyl (CF2H) vs. Trifluoromethyl (CF3) Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group is ubiquitous, prized for its metabolic stability and potent electronic effects. However, its close relative, the difluoromethyl (CF2H) group, is rapidly gaining prominence due to a unique and powerful attribute: the ability to act as a hydrogen bond (H-bond) donor. This guide provides an in-depth comparison of the H-bond donor capacities of the CF2H and CF3 groups, supported by experimental data, to inform researchers and drug development professionals in their molecular design strategies.

Theoretical Framework: The Origin of the Difference

The fundamental difference in H-bond donating potential between the CF2H and CF3 groups lies in their electronic architecture.

  • The Trifluoromethyl (CF3) Group: The CF3 group is characterized by three highly electronegative fluorine atoms that exert a powerful electron-withdrawing inductive effect. However, it lacks a hydrogen atom directly attached to the carbon, making it incapable of acting as a classical hydrogen bond donor. Its primary roles in molecular design are to increase lipophilicity, block metabolic oxidation, and alter electronic properties, but not to donate a hydrogen bond.[1]

  • The Difluoromethyl (CF2H) Group: The CF2H group also possesses strong electron-withdrawing properties due to its two fluorine atoms. This induction polarizes the carbon-hydrogen (C-H) bond, creating a significant partial positive charge on the hydrogen atom and increasing its acidity.[2][3] This polarized C-H bond can then interact favorably with an electron-rich H-bond acceptor (like an oxygen or nitrogen atom), functioning as a weak but significant H-bond donor.[4][5] This capability allows the CF2H group to serve as a bioisostere for traditional H-bond donors like hydroxyl (-OH) and thiol (-SH) groups, offering similar functionality with enhanced metabolic stability.[6][7]

The diagram below illustrates this fundamental difference in potential.

Figure 1: Conceptual difference in H-bond donor capability.

Experimental Validation: A Multi-Faceted Approach

The assertion that CF2H can act as an H-bond donor is not merely theoretical; it is substantiated by a wealth of experimental and computational data. A robust workflow for assessing this capability involves a combination of spectroscopic, crystallographic, and computational methods.

workflow cluster_methods Experimental & Computational Workflow cluster_validation Validation & Conclusion comp Computational Modeling (e.g., QTAIM, ESP) nmr Spectroscopy (1H NMR Titration) comp->nmr Predicts Interaction evidence Convergent Evidence comp->evidence csd Crystallographic Analysis (CSD) nmr->csd Confirms in Solution nmr->evidence csd->comp Validates in Solid State csd->evidence conclusion Confirmation of CF2H as H-Bond Donor evidence->conclusion

Figure 2: Workflow for assessing H-bond donor capacity.

Spectroscopic Evidence (NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for detecting H-bonding in solution. When an H-bond donor interacts with an acceptor, the electron density around the donor proton is reduced, causing its signal to shift downfield to a higher ppm value.[8]

Protocol: ¹H NMR Titration for H-Bond Donor Acidity

  • Preparation: Prepare a stock solution of the CF2H-containing compound in a non-coordinating solvent (e.g., CDCl₃). Prepare a separate stock solution of a strong H-bond acceptor (e.g., tri-n-butylphosphine oxide or DMSO-d₆).

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the CF2H compound alone to establish the baseline chemical shift (δ) of the CF2H proton.

  • Titration: Add incremental aliquots of the H-bond acceptor solution to the NMR tube containing the CF2H compound.

  • Data Acquisition: Acquire a spectrum after each addition, carefully monitoring the chemical shift of the CF2H proton.

  • Analysis: Observe the downfield shift (Δδ) of the CF2H proton as the concentration of the acceptor increases.[9] The magnitude of this shift correlates with the strength of the H-bond interaction.[10] A parameter for H-bond acidity, [A], can be derived from the chemical shift difference in DMSO-d₆ and CDCl₃, where a larger value indicates a stronger donor.[5][10]

Studies have shown that compounds with a CF2H group have significantly higher H-bond acidity values (A > 0.05) compared to their non-fluorinated methyl analogues (A < 0.01).[10] For instance, ArOCF2H and ArSCF2H exhibit H-bond acidities similar to thiophenol and aniline.[10]

Crystallographic Data Analysis

The Cambridge Structural Database (CSD), a repository of over a million small-molecule crystal structures, provides definitive geometric evidence of intermolecular interactions in the solid state.[11][12][13]

Protocol: CSD Analysis for C-H···O/N Interactions

  • Database Search: Utilize CSD software (e.g., ConQuest, Mercury) to search for all crystal structures containing a CF2H group.[14]

  • Geometric Filtering: Filter the search results for short, directional contacts between the CF2H hydrogen and electronegative atoms (O or N) on neighboring molecules. The search criteria are typically:

    • Distance (H···A): Less than the sum of the van der Waals radii of hydrogen and the acceptor atom (typically < 2.7 Å).

    • Angle (C-H···A): Greater than 120°, indicating directionality typical of a hydrogen bond.

  • Statistical Analysis: Analyze the distribution of these contacts. A high prevalence of short, linear contacts provides strong evidence for a statistically significant, attractive C-H···A interaction, i.e., a hydrogen bond.[15]

Numerous analyses of the CSD have confirmed the ability of the CF2H group to form these short, directional contacts, validating its role as an H-bond donor in the solid state.[3][16][17]

Quantitative Comparison

The distinct properties of the CF2H and CF3 groups can be summarized quantitatively. While the CF3 group is a non-donor, the CF2H group's capacity can be measured and compared to other functional groups.

PropertyDifluoromethyl (CF2H) GroupTrifluoromethyl (CF3) GroupReference H-Bond Donors (e.g., -OH, -NH)
H-Bond Donor Capacity Yes (Weak to Moderate) No Yes (Strong)
C-H Acidity (pKa) ~25-28 (for CHF₃)[18]Not Applicable~16-18 (for alcohols)
H-Bond Acidity ([A] value) 0.05 - 0.12+ (context-dependent)[10]Not Applicable> 0.3 (for phenols, amides)
Typical Interaction Energy 1.0 - 5.5 kcal/mol[5][19]Not Applicable3 - 10+ kcal/mol
Primary Role in Design Bioisostere for -OH/-SH, introduces directional H-bond[2][6]Metabolic blocker, lipophilicity modifier, electron-withdrawing group[1]Forms strong, specific H-bonds

Note: The pKa of CHF₃ is used as a proxy to illustrate the increased acidity of the C-H bond due to fluorine substitution compared to alkanes (pKa ~50). The actual acidity of a CF2H group within a larger molecule will vary.

Implications for Drug Design and Development

The choice between incorporating a CF2H or a CF3 group is a strategic decision with significant consequences for a drug candidate's pharmacological profile.

  • Use Case for CF2H: The difluoromethyl group should be considered when the goal is to replace a metabolically labile group like a hydroxyl or thiol while preserving or introducing a key hydrogen bond interaction.[7] This can enhance binding affinity and specificity for the target protein.[10] For example, replacing a methyl or even a trifluoromethyl group with CF2H can introduce a new, favorable H-bond in an active site that was not previously possible.[6]

  • Use Case for CF3: The trifluoromethyl group remains the group of choice when the primary goals are to block metabolism at a specific site, increase lipophilicity for better membrane permeability, or strongly modulate the electronics of an aromatic ring.[1] Its steric bulk and lack of an acidic proton make it a stable and predictable substituent when H-bond donation is not required or desired.

Conclusion

The evidence is clear and compelling: the difluoromethyl (CF2H) group is a competent, albeit weak-to-moderate, hydrogen bond donor, a capability entirely absent in the trifluoromethyl (CF3) group. This distinction arises from the polarized C-H bond in the CF2H moiety, a feature validated by spectroscopic, crystallographic, and computational studies. For medicinal chemists and drug designers, the CF2H group represents a sophisticated tool to fine-tune molecular interactions, offering a unique blend of metabolic stability and the ability to form directional, non-covalent bonds. Understanding the distinct roles of CF2H and CF3 is crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Zafrani, Y., & Amir, D. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry, 59(5-6), 475-483. Available from: [Link]

  • Zafrani, Y., & Amir, D. (2020). Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery. Expert Opinion on Drug Discovery, 15(5), 525-529. Available from: [Link]

  • Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. Available from: [Link]

  • Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(25), 8763–8769. Available from: [Link]

  • Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. ResearchGate. Available from: [Link]

  • Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(25), 8763–8769. Available from: [Link]

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A Researcher's Guide to Elemental Analysis of Fluorinated Triazine Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with novel fluorinated triazine compounds, accurate elemental analysis is a cornerstone of structural elucidation and purity assessment. The unique chemical properties of these molecules—specifically the strong carbon-fluorine bond and the high nitrogen content of the triazine ring—present distinct analytical challenges that necessitate a careful selection of methodology. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of fluorinated triazines, offering field-proven insights and experimental data to support informed decision-making in your laboratory.

The Analytical Conundrum: Why Fluorinated Triazines Require Special Attention

The introduction of fluorine into a triazine scaffold can dramatically alter a molecule's pharmacokinetic and physicochemical properties, making these compounds highly valuable in medicinal chemistry and materials science. However, the very stability of the C-F bond that imparts these desirable characteristics complicates traditional elemental analysis. Furthermore, the nitrogen-rich triazine core introduces its own set of analytical hurdles.

Key challenges include:

  • Incomplete Combustion: The high thermal stability of the C-F bond can lead to incomplete sample combustion in standard elemental analyzers, resulting in inaccurate carbon and hydrogen values and the formation of interfering byproducts.[1]

  • Fluorine Reactivity: During combustion, reactive fluorine and hydrogen fluoride (HF) are formed, which can attack the quartz combustion tubes and catalysts within the elemental analyzer, leading to system degradation and compromised results.[2]

  • Interference in Nitrogen Determination: Inadequately combusted fluorinated fragments (e.g., CF2) can be erroneously detected as nitrogen, leading to artificially high nitrogen readings.[1]

  • Mass Spectrometry Fragmentation: The fragmentation of fluorinated triazines in a mass spectrometer can be complex, making spectral interpretation and molecular weight determination challenging with standard ionization techniques.

  • Qualitative Test Limitations: Classical wet chemistry methods like the Lassaigne's test are often unreliable for fluorine detection due to the high solubility of silver fluoride (AgF).[3]

This guide will navigate these challenges by comparing the most effective modern analytical techniques: Combustion Analysis (CHN and F) , Mass Spectrometry , and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy .

Comparative Analysis of Key Techniques

The selection of an appropriate analytical technique hinges on the specific information required (quantitative elemental composition, molecular weight, structural information), the available instrumentation, and the nature of the sample.

Technique Primary Application Strengths Limitations Best Suited For
Combustion CHN Analysis Quantitative determination of Carbon, Hydrogen, and Nitrogen content.High accuracy and precision for CHN when optimized for fluorinated compounds.Requires specialized reagents and potentially higher combustion temperatures. Susceptible to fluorine interference if not properly managed.Verifying the empirical formula and purity of synthesized compounds.
Combustion Ion Chromatography (CIC) Quantitative determination of Fluorine (and other halogens/sulfur).Robust and accurate method for total fluorine content. Established standard methods (e.g., ASTM) are available.Requires a dedicated CIC system. Does not provide information on the chemical environment of the fluorine atoms.Accurate quantification of total fluorine content for regulatory compliance and stoichiometric confirmation.
Mass Spectrometry (MS) Determination of molecular weight and structural information through fragmentation patterns.High sensitivity. Provides information on molecular formula and connectivity. Can be coupled with chromatography (GC/MS, LC/MS) for mixture analysis.Standard ionization methods may not produce a clear molecular ion. Complex fragmentation patterns can be difficult to interpret.Confirming molecular weight and gaining insights into the structure of novel compounds.
¹⁹F NMR Spectroscopy Quantitative and qualitative analysis of fluorine-containing compounds.Highly sensitive and specific to fluorine. Provides detailed information about the chemical environment of each fluorine atom. Non-destructive.Requires an NMR spectrometer. Quantitative accuracy depends on proper experimental setup (e.g., relaxation delays).Elucidating the precise structure of fluorinated compounds, identifying isomers, and quantifying specific fluorinated species in a mixture.[4][5]

In-Depth Technical Comparison and Experimental Protocols

Advanced Combustion Analysis for CHN in Fluorinated Triazines

Standard CHN combustion analyzers can produce erroneous results for highly fluorinated compounds.[1][6] The key to accurate analysis lies in ensuring complete combustion and effectively trapping the resulting fluorine species.

Causality Behind Experimental Choices:

To overcome the stability of the C-F bond, a higher combustion temperature is often required. However, the primary modification involves the strategic placement of a fluorine-absorbing reagent in the combustion tube. Reagents like magnesium oxide (MgO) or specialized commercial mixtures (e.g., FluoAdso) are placed in the hot zone of the oxidation reactor.[2] These reagents react with the fluorine and hydrogen fluoride produced during combustion, preventing them from attacking the instrument components and interfering with the detection of other elements.

Experimental Workflow: Optimized CHN Analysis

CHN_Workflow cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Reduction & Separation cluster_3 Detection & Analysis A Weigh 2-3 mg of fluorinated triazine in a tin capsule B Introduce sample into combustion reactor (~950-1050°C) A->B C Flash combustion in pure oxygen B->C D Fluorine absorption by MgO or FluoAdso C->D E Combustion gases pass through reduction tube (e.g., copper) D->E F Gases separated by GC column E->F G Detection by Thermal Conductivity Detector (TCD) F->G H Data processing to calculate %C, %H, %N G->H CIC_Workflow cluster_0 Sample Combustion cluster_1 Gas Absorption cluster_2 Ion Chromatography cluster_3 Quantification A Introduce sample into high-temperature furnace (≥1000°C) with O₂ stream B Organic matrix is oxidized; F is converted to HF A->B C Combustion gases are bubbled through an aqueous absorption solution B->C D HF is trapped as F⁻ ions C->D E Inject absorption solution into the IC system D->E F F⁻ is separated on an anion-exchange column E->F G Detection by conductivity F->G H Compare peak area to a calibration curve G->H I Calculate %F in the original sample H->I MS_Logic A Inject sample into ESI-MS B Generate protonated [M+H]⁺ or deprotonated [M-H]⁻ ions A->B C Measure accurate mass (HRMS) B->C E Perform MS/MS (Collision-Induced Dissociation) B->E D Propose elemental composition C->D H Confirm structure D->H F Analyze fragmentation pattern E->F G Propose structural fragments F->G G->H

Sources

Safety Operating Guide

Navigating the Final Frontier of Fluorinated Waste: A Comprehensive Guide to the Proper Disposal of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the responsible management of novel chemical entities is a paramount concern. This guide provides an in-depth, procedural framework for the proper disposal of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine, a compound of interest in advanced material science and pharmaceutical development. In the absence of specific regulatory disposal guidelines for this precise molecule, this document synthesizes best practices from the closely related analogue, 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, and the overarching principles for the management of Per- and Polyfluoroalkyl Substances (PFAS), to which this compound belongs.[1][2][3]

The fundamental principle guiding these procedures is the high-energy carbon-fluorine bond, which imparts exceptional stability to this class of compounds. This very stability, a prized attribute in many applications, presents a significant challenge for environmental degradation and necessitates a rigorous and informed approach to its disposal.[1][4]

Immediate Safety & Handling: The Prerequisite to Disposal

Before initiating any disposal protocol, a thorough understanding and implementation of immediate safety measures are critical. The hazardous nature of fluorinated triazines necessitates handling with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE) is Non-Negotiable:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and potential vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption, a potential route of exposure.
Body Protection Impervious lab coat, closed-toe shoes.Minimizes skin contact with the chemical.
Respiratory Protection Use in a well-ventilated chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges is recommended.Prevents inhalation of potentially harmful vapors or aerosols.

This data is extrapolated from the Safety Data Sheet for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.[2]

All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation risks. An emergency eyewash and safety shower must be readily accessible.[2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is a multi-stage process that prioritizes containment, regulatory compliance, and environmental protection.

Step 1: In-Lab Neutralization and Stabilization (for small residues)

For minute quantities of residual material (e.g., rinsing of glassware), a preliminary in-lab stabilization can be considered, although this does not replace the need for professional disposal.

  • Procedure:

    • In a designated chemical fume hood, carefully add the residual this compound to a large volume of an inert, high-boiling point solvent (e.g., mineral oil).

    • Slowly and cautiously, with constant stirring, add a non-nucleophilic base (e.g., sodium carbonate) to neutralize any acidic byproducts that may form upon decomposition.

    • This mixture should then be transferred to a designated, labeled hazardous waste container.

  • Causality: The inert solvent serves to dilute the compound, reducing its reactivity. The basic conditions can help to slowly hydrolyze the triazine ring, although the C-F bonds will remain intact. This step is a precautionary measure to reduce immediate reactivity and is not a final disposal method.

Step 2: Segregation and Containment of Waste

Proper segregation of waste streams is fundamental to safe and compliant disposal.

  • Procedure:

    • Collect all waste containing this compound, including contaminated labware, PPE, and absorbent materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the full chemical name: "this compound," the hazard class (extrapolated as Toxic/Harmful), and the date of accumulation.[2]

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Causality: Segregation prevents accidental reactions with other waste streams and ensures that the waste is directed to the appropriate disposal facility equipped to handle fluorinated organic compounds.

Step 3: Professional Hazardous Waste Disposal

The final and most critical step is the transfer of the contained waste to a licensed environmental services provider.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and any available safety data.

    • Ensure all regulatory paperwork is completed as required by local, state, and federal regulations.

  • Causality: Professional hazardous waste disposal companies have the expertise and permitted facilities to handle and dispose of persistent organic pollutants like fluorinated triazines in an environmentally sound manner.

Disposal Options for Fluorinated Organic Compounds

The following are the primary disposal technologies currently recommended by the U.S. Environmental Protection Agency (EPA) for PFAS-containing materials.[3] The selection of the appropriate method will be determined by the licensed disposal facility.

  • High-Temperature Incineration: This is a preferred method for the destruction of halogenated organic compounds.[1][4][5] The high temperatures (typically >1000°C) and long residence times are designed to break the stable carbon-fluorine bonds.[4] These facilities are equipped with advanced air pollution control systems, including scrubbers, to capture acidic gases like hydrogen fluoride that are generated during combustion.[4]

  • Hazardous Waste Landfill: If incineration is not feasible, disposal in a specially designed hazardous waste landfill is an option.[1][6] These landfills have multiple liners and leachate collection systems to prevent the migration of the chemical into the surrounding environment.[6]

  • Deep Well Injection: For liquid waste streams, deep well injection into geologically stable formations is another potential disposal route.[1][6] This method isolates the hazardous waste deep underground, preventing it from contaminating groundwater sources.[1]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_Disposal Professional Disposal cluster_Options Final Disposition Start Generation of this compound Waste PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste into Labeled Container PPE->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store EHS Contact EHS for Pickup Store->EHS Transport Licensed Transporter EHS->Transport Facility Permitted Disposal Facility Transport->Facility Incineration High-Temperature Incineration Facility->Incineration Preferred Landfill Hazardous Waste Landfill Facility->Landfill Injection Deep Well Injection Facility->Injection

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, which are rooted in the principles of chemical safety and informed by the latest regulatory guidance on persistent fluorinated compounds, the scientific community can continue its vital work while upholding the highest standards of environmental stewardship.

References

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]

  • Republic Services. (2024, May 6). PFAS Management is Essential to a Healthy Environment. [Link]

  • Mitchell Williams. Per- and Polyfluoroalkyl Substances What Where How to Manage. [Link]

  • PubChem. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.